Enasidenib Mesylate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2017 and is indicated for acute myeloid leukemia. This drug has a black box warning from the FDA.
See also: Enasidenib (has active moiety).
Properties
IUPAC Name |
methanesulfonic acid;2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZHZQZYWXEDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F6N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027943 | |
| Record name | Enasidenib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1650550-25-6 | |
| Record name | Enasidenib mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1650550256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enasidenib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENASIDENIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6PC17XAV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enasidenib Mesylate: A Deep Dive into the Mechanism of Action for Mutant IDH2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of enasidenib mesylate, a first-in-class, oral, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2). Enasidenib has emerged as a targeted therapy for patients with relapsed or refractory acute myeloid leukemia (AML) harboring an IDH2 mutation. This document provides a comprehensive overview of its biochemical and cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The Role of Mutant IDH2 in Leukemogenesis
Isocitrate dehydrogenase 2 (IDH2) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In certain hematologic malignancies, particularly AML, somatic point mutations occur in the active site of IDH2, most commonly at arginine 140 (R140) or arginine 172 (R172).[2] These mutations confer a neomorphic (new) enzymatic activity, causing the mutant IDH2 protein to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1]
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases such as TET2.[3] This inhibition leads to epigenetic dysregulation, characterized by DNA and histone hypermethylation.[2] The resulting altered gene expression blocks the differentiation of hematopoietic progenitor cells, contributing to the accumulation of immature blasts, a hallmark of AML.[2]
Enasidenib's Core Mechanism: Selective Inhibition of Mutant IDH2
This compound is a potent and selective, allosteric inhibitor of the mutant IDH2 enzyme.[4] It specifically targets the altered conformation of the mutated protein, with significantly lower activity against the wild-type IDH2 enzyme.[5] By binding to the mutant IDH2 protein, enasidenib blocks its neomorphic activity, thereby preventing the conversion of α-KG to 2-HG.[3]
The primary consequence of enasidenib's action is a significant reduction in the intracellular and plasma levels of the oncometabolite 2-HG.[6] This decrease in 2-HG relieves the inhibition of α-KG-dependent dioxygenases, leading to a reversal of the epigenetic blockade.[3] The restoration of normal epigenetic regulation allows for the differentiation of leukemic blasts into mature myeloid cells.[7] Importantly, enasidenib's mechanism is primarily cytodifferentiative rather than cytotoxic.[1]
Signaling Pathway of Mutant IDH2 and Enasidenib's Intervention
Caption: Enasidenib selectively inhibits mutant IDH2, reducing 2-HG and restoring myeloid differentiation.
Quantitative Data Summary
The clinical efficacy of enasidenib has been demonstrated in studies involving patients with relapsed or refractory AML with an IDH2 mutation. Key quantitative findings are summarized in the tables below.
Table 1: Clinical Efficacy of Enasidenib in Relapsed or Refractory AML
| Clinical Endpoint | Value | Citation |
| Overall Response Rate (ORR) | 40.3% | [4] |
| Complete Remission (CR) | 19.3% | [4] |
| Median Overall Survival (OS) | 9.3 months | [4] |
| Median OS in patients with CR | 19.7 months | [1] |
Table 2: Pharmacodynamic Effect of Enasidenib on 2-HG Levels
| Parameter | Value | Citation |
| Median 2-HG Suppression (Overall) | 90.6% | [6] |
| Median 2-HG Suppression (IDH2-R140) | 94.9% | [6] |
| Median 2-HG Suppression (IDH2-R172) | 70.9% | [6] |
Key Experimental Protocols
The mechanism of action of enasidenib has been elucidated through a series of preclinical and clinical experiments. This section provides detailed methodologies for the key assays used.
In vitro Mutant IDH2 Inhibition Assay
This assay is designed to determine the inhibitory activity of enasidenib against the neomorphic activity of mutant IDH2 enzymes.
Objective: To measure the IC50 of enasidenib for the inhibition of 2-HG production by recombinant mutant IDH2.
Materials:
-
Recombinant human mutant IDH2 (e.g., R140Q or R172K) enzyme
-
This compound
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)
-
Detection reagent (e.g., a coupled enzyme system that measures NADPH consumption)
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384-well assay plates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare a serial dilution of enasidenib in DMSO, and then dilute further in assay buffer.
-
Add a fixed concentration of the mutant IDH2 enzyme to the wells of the 384-well plate.
-
Add the diluted enasidenib or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH to each well.
-
Immediately begin kinetic monitoring of NADPH consumption by measuring the change in absorbance at 340 nm or the fluorescence of a coupled reporter system over time (e.g., every minute for 60 minutes).
-
Calculate the rate of reaction for each concentration of enasidenib.
-
Plot the reaction rate as a function of the logarithm of the enasidenib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantification of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
This method allows for the sensitive and specific quantification of D-2-HG in biological samples such as plasma or cell extracts.
Objective: To measure the concentration of D-2-HG in patient plasma samples before and after treatment with enasidenib.
Materials:
-
Patient plasma samples
-
Internal standard (e.g., 13C-labeled 2-HG)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 5% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column. A typical gradient might be from 5% to 95% acetonitrile with 0.1% formic acid over 10 minutes.
-
Perform mass spectrometric detection in negative ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for 2-HG and the internal standard should be optimized for the instrument used.
-
-
Data Analysis:
-
Integrate the peak areas for 2-HG and the internal standard.
-
Calculate the ratio of the 2-HG peak area to the internal standard peak area.
-
Determine the concentration of 2-HG in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of 2-HG.
-
Assessment of Myeloid Differentiation by Flow Cytometry
This technique is used to immunophenotypically characterize the differentiation state of myeloid cells from patient bone marrow or peripheral blood samples.
Objective: To quantify the percentage of immature blasts and mature myeloid cells in AML patient samples following enasidenib treatment.
Materials:
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Patient bone marrow aspirate or peripheral blood mononuclear cells (PBMCs)
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Fluorochrome-conjugated monoclonal antibodies against myeloid cell surface markers (e.g., CD34, CD117, CD11b, CD15, CD45)
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FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell lysis buffer (if using whole blood)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate mononuclear cells from bone marrow aspirate or peripheral blood by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Wash the cells with FACS buffer.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells per 100 µL.
-
Add the pre-titrated antibody cocktail to the cell suspension.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer, collecting a sufficient number of events (e.g., 100,000 to 500,000).
-
Analyze the data using appropriate software (e.g., FlowJo, Kaluza).
-
Gate on the CD45-dim blast population.
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Within the blast gate, quantify the expression of immaturity markers (e.g., CD34, CD117) and markers of myeloid differentiation (e.g., CD11b, CD15).
-
Compare the immunophenotypic profiles of pre- and post-treatment samples to assess the induction of differentiation.
-
Visualizing Workflows and Relationships
Experimental Workflow for Assessing Enasidenib's Effect
Caption: A typical workflow for evaluating the mechanism of action of enasidenib.
Logical Relationship of Enasidenib's Mechanism
References
- 1. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. bioline.ru [bioline.ru]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
Enasidenib Mesylate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enasidenib Mesylate (formerly AG-221), marketed as IDHIFA®, is a first-in-class, oral, selective, and potent small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[][2][3] Its discovery and development represent a significant advancement in the targeted therapy of acute myeloid leukemia (AML) harboring IDH2 mutations. This technical guide provides an in-depth overview of the discovery, a detailed account of its chemical synthesis, a thorough exploration of its mechanism of action, and a summary of key preclinical and clinical data. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Discovery and Development
Enasidenib was discovered through a high-throughput screen for inhibitors of the IDH2R140Q mutant enzyme, the most prevalent IDH2 mutation in AML.[2] The development was driven by the understanding that mutant IDH2 enzymes exhibit neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which are key events in the pathogenesis of IDH2-mutated cancers.[4][5]
The development of Enasidenib was based on the therapeutic hypothesis that inhibiting the mutant IDH2 enzyme would lower 2-HG levels, thereby restoring normal cellular differentiation.[2] Preclinical studies demonstrated that Enasidenib potently and selectively inhibits mutant IDH2, leading to a significant reduction in 2-HG levels, induction of myeloid differentiation, and a survival benefit in animal models of IDH2-mutant AML.[2][6] These promising preclinical results supported the initiation of clinical trials in patients with advanced hematologic malignancies harboring an IDH2 mutation.[2]
Chemical Synthesis of Enasidenib
The synthesis of Enasidenib (AG-221) is a multi-step process. A commonly cited route involves four main stages, starting from commercially available precursors.[][3]
Step 1: Formation of the Aryl-Substituted Triazine-Dione Ring
The synthesis begins with the condensation of methyl 6-(trifluoromethyl)picolinate with biuret. This reaction forms the 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione intermediate.
-
Reactants: Methyl 6-(trifluoromethyl)picolinate, Biuret, Sodium ethoxide
-
Solvent: Ethanol
-
Protocol: Methyl 6-(trifluoromethyl)picolinate is reacted with biuret in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol. The reaction mixture is typically stirred at an elevated temperature to drive the condensation and cyclization to completion.
Step 2: Chlorination of the Triazine-Dione Ring
The triazine-dione intermediate is then chlorinated to form a dichlorotriazine derivative.
-
Reactants: 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione, Phosphorus oxychloride (POCl3)
-
Protocol: The triazine-dione is treated with a chlorinating agent, such as phosphorus oxychloride, often in the presence of a catalytic amount of a tertiary amine. The reaction is typically performed at reflux to ensure complete conversion to the dichloro derivative.
Step 3: First Nucleophilic Substitution
The first chlorine atom of the dichlorotriazine is displaced by 2-(trifluoromethyl)pyridin-4-amine.
-
Reactants: 2,4-dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine, 2-(trifluoromethyl)pyridin-4-amine
-
Solvent: A suitable aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).
-
Protocol: The dichlorotriazine is reacted with 2-(trifluoromethyl)pyridin-4-amine. The reaction is regioselective, with the more reactive chlorine atom being displaced first. The reaction is typically carried out at a controlled temperature to favor the monosubstituted product.
Step 4: Second Nucleophilic Substitution and Final Product Formation
The remaining chlorine atom on the monochlorotriazine intermediate is displaced by 1-amino-2-methylpropan-2-ol to yield Enasidenib.
-
Reactants: 4-chloro-N-(2-(trifluoromethyl)pyridin-4-yl)-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-amine, 1-amino-2-methylpropan-2-ol
-
Solvent: A polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Protocol: The monochlorotriazine is reacted with 1-amino-2-methylpropan-2-ol at an elevated temperature to complete the synthesis of the Enasidenib free base.
Final Step: Mesylate Salt Formation
To improve its pharmaceutical properties, Enasidenib is converted to its mesylate salt.
-
Reactants: Enasidenib (free base), Methanesulfonic acid
-
Solvent: A suitable organic solvent.
-
Protocol: The Enasidenib free base is dissolved in a suitable solvent and treated with one equivalent of methanesulfonic acid. The resulting this compound salt precipitates and can be isolated by filtration and drying.[7]
Mechanism of Action
Enasidenib is a selective allosteric inhibitor of the mutant IDH2 enzyme.[][8] It specifically targets the R140Q, R172S, and R172K mutant forms of IDH2 with greater potency than the wild-type enzyme.[]
The core of its mechanism lies in the reduction of the oncometabolite 2-hydroxyglutarate (2-HG).[4][9] Mutant IDH2 enzymes convert α-ketoglutarate to 2-HG, which accumulates to high levels in cancer cells.[4] 2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET2).[4] This inhibition leads to hypermethylation of DNA and histones, resulting in altered gene expression and a block in the differentiation of hematopoietic progenitor cells.[][4]
By inhibiting the mutant IDH2 enzyme, Enasidenib leads to a significant decrease in 2-HG levels.[9] This reduction in 2-HG alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring normal epigenetic regulation.[4] The restoration of normal epigenetic processes allows for the differentiation of leukemic blasts into mature myeloid cells.[][10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) | Reference |
| IDH2R140Q | 100 | [11] |
| IDH2R172K | 400 | [11] |
| Wild-Type IDH2 | >10,000 | [12] |
| Wild-Type IDH1 | >450 | [12] |
| IDH1R132H | >48,400 | [12] |
Table 2: Pharmacokinetic Properties in Humans (100 mg daily dose)
| Parameter | Value | Reference |
| Absolute Bioavailability | ~57% | [] |
| Tmax (median) | 4 hours | [] |
| Cmax (steady state) | 13.1 mcg/mL | [] |
| Volume of Distribution (Vd) | 55.8 L | [] |
| Plasma Protein Binding | 98.5% | [] |
| Terminal Half-life (t1/2) | 7.9 days | [] |
| Total Body Clearance (CL/F) | 0.70 L/hour | [] |
Table 3: Clinical Efficacy in Relapsed/Refractory AML (Phase 1/2 Study AG221-C-001)
| Endpoint | Value | Reference |
| Overall Response Rate (ORR) | 40.3% | [13] |
| Complete Remission (CR) Rate | 19.3% | [13] |
| Median Duration of CR | 8.2 months | |
| Median Overall Survival (OS) | 9.3 months | [13] |
| Median OS in patients with CR | 19.7 months | [13] |
Experimental Protocols
This section outlines the general methodologies for key experiments used in the evaluation of Enasidenib.
5.1. IDH2 Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the activity of mutant IDH2 enzymes.
-
Protocol:
-
A reaction mixture containing recombinant mutant IDH2 enzyme (e.g., IDH2R140Q), α-ketoglutarate, and NADPH is prepared in a suitable buffer.
-
Varying concentrations of Enasidenib are added to the reaction mixture.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
-
The consumption of NADPH, which is proportional to the enzyme activity, is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of reaction at each inhibitor concentration is calculated and used to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
5.2. Measurement of 2-Hydroxyglutarate (2-HG) Levels
This method is used to quantify the levels of the oncometabolite 2-HG in biological samples (e.g., cell culture media, plasma, tumor tissue).
-
Protocol (LC-MS/MS Method):
-
Sample Preparation: Biological samples are processed to extract metabolites. This may involve protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation to remove the protein pellet.
-
Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC). A reversed-phase or HILIC column is typically used to separate 2-HG from other metabolites.
-
Mass Spectrometry Detection: The separated metabolites are introduced into a mass spectrometer (MS) for detection and quantification. Tandem mass spectrometry (MS/MS) is often used for its high selectivity and sensitivity.
-
Quantification: The concentration of 2-HG in the sample is determined by comparing its peak area to that of a known concentration of an internal standard.
-
5.3. AML Cell Differentiation Assay
This assay assesses the ability of Enasidenib to induce the differentiation of leukemic cells into mature myeloid cells.
-
Protocol:
-
Cell Culture: IDH2-mutant AML cell lines (e.g., TF-1) or primary patient-derived AML cells are cultured in appropriate media.
-
Treatment: The cells are treated with Enasidenib at various concentrations for a specified period (e.g., 7-14 days).
-
Assessment of Differentiation: Differentiation is assessed by monitoring changes in cell morphology and the expression of cell surface markers associated with mature myeloid cells.
-
Morphological Analysis: Cells are stained with Wright-Giemsa and examined under a microscope for changes in nuclear and cytoplasmic morphology indicative of differentiation.
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and analyzed by flow cytometry to quantify the percentage of mature cells.
-
-
Conclusion
This compound is a landmark achievement in the field of targeted cancer therapy, offering a novel treatment paradigm for patients with relapsed or refractory AML harboring IDH2 mutations. Its discovery was a direct result of a deep understanding of the molecular pathogenesis of this disease, specifically the role of the oncometabolite 2-HG. The chemical synthesis of Enasidenib is a well-defined process, culminating in a stable and orally bioavailable drug. Its mechanism of action, centered on the inhibition of mutant IDH2 and the subsequent induction of cellular differentiation, has been extensively validated in preclinical and clinical studies. The quantitative data presented herein underscore its potency, favorable pharmacokinetic profile, and clinical efficacy. This technical guide provides a comprehensive resource for the scientific community, fostering a deeper understanding of Enasidenib and encouraging further research in the field of targeted therapies for hematologic malignancies.
References
- 2. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1/2 Study of Enasidenib (AG-221) in Adults With Advanced Hematologic Malignancies With an Isocitrate Dehydrogenase Isoform 2 (IDH2) Mutation [clinicaltrials.stanford.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Enasidenib Mesylate and its Impact on 2-Hydroxyglutarate Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enasidenib mesylate (Idhifa®) is a first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) harboring an IDH2 mutation.[3] Mutations in the IDH2 gene confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[4] Elevated 2-HG levels disrupt epigenetic regulation and block hematopoietic cell differentiation, contributing to leukemogenesis.[4][5] Enasidenib selectively targets and inhibits the mutant IDH2 protein, leading to a significant reduction in 2-HG levels, which in turn restores myeloid differentiation and offers a therapeutic benefit to patients.[6][7] This guide provides an in-depth technical overview of the mechanism of action of enasidenib, its quantitative effects on 2-HG levels, the experimental protocols used to assess its activity, and its clinical efficacy.
Core Mechanism of Action: From Mutant IDH2 to Myeloid Differentiation
The isocitrate dehydrogenase 2 (IDH2) enzyme is a critical component of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the mitochondria.[4][8] However, specific mutations in the IDH2 gene, primarily at the R140 and R172 residues, result in a new enzymatic function.[1] This mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][9]
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases (like TET2 family enzymes).[4][5] This inhibition leads to widespread hypermethylation of DNA and histones, which alters gene expression and ultimately blocks the normal differentiation of hematopoietic progenitor cells, a hallmark of AML.[1][9]
Enasidenib is a small-molecule inhibitor that selectively binds to and inhibits the mutant forms of the IDH2 enzyme (R140Q, R172S, and R172K) at concentrations approximately 40-fold lower than those required to inhibit the wild-type enzyme.[6][10] By blocking the mutant IDH2, enasidenib drastically reduces the production of 2-HG.[4][6] The resulting decrease in 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, restoring normal histone and DNA methylation patterns. This, in turn, releases the block on hematopoietic differentiation, allowing leukemic blasts to mature into functional myeloid cells.[8][11]
Quantitative Effect of Enasidenib on 2-HG Levels
Clinical studies have consistently demonstrated that enasidenib treatment leads to a rapid and substantial reduction in plasma 2-HG levels in patients with IDH2-mutated AML. Preclinical studies showed that enasidenib could decrease total serum 2-HG by more than 90%.[1] In a pivotal phase 1/2 clinical trial, the median 2-HG suppression across all patients with relapsed or refractory (R/R) AML was 90.6%.[2] This suppression was observed regardless of the specific IDH2 mutation (R140 or R172), although the median suppression was noted to be higher in patients with the R140 mutation compared to the R172 mutation (94.9% vs. 70.9%, respectively).[2]
Table 1: Summary of 2-HG Suppression in R/R AML Patients Treated with Enasidenib
| Parameter | Value | Reference |
| Patient Population | Relapsed/Refractory AML with IDH2 mutation | [2] |
| Treatment | Enasidenib Monotherapy (100 mg daily) | [9] |
| Median 2-HG Suppression (All Patients) | 90.6% | [2] |
| Median 2-HG Suppression (IDH2-R140) | 94.9% | [2] |
| Median 2-HG Suppression (IDH2-R172) | 70.9% | [2] |
| 2-HG Reduction in Enasidenib vs. Conventional Care | -97% vs -12% (Median Maximal Reduction) | [12] |
It is important to note that while 2-HG suppression is a clear pharmacodynamic effect of enasidenib, the extent of this reduction has not been directly correlated with clinical response.[9][13] Many non-responders also exhibit significant 2-HG suppression, suggesting that while necessary, it may not be the sole determinant of clinical benefit.[13]
Clinical Efficacy of Enasidenib
The approval of enasidenib was based on its demonstrated clinical activity in a phase 1/2 study of patients with R/R AML with an IDH2 mutation.[3] The treatment induced durable hematologic responses, often without evidence of bone marrow aplasia, which is typical of cytotoxic chemotherapy.[1]
Table 2: Clinical Efficacy of Enasidenib in R/R AML (Study AG221-C-001)
| Clinical Endpoint | Value | Reference |
| Patient Population | 199 adults with R/R AML and IDH2 mutation | [3] |
| Overall Response Rate (ORR) | 40.3% | [1][9] |
| Complete Remission (CR) | 19.3% | [1][9] |
| Complete Remission with Partial Hematologic Recovery (CRh) | 4% | [3] |
| Median Duration of CR/CRh | 8.2 months | [3] |
| Median Time to First Response | 1.9 months | [3][9] |
| Median Overall Survival (OS) | 9.3 months | [1] |
| Median OS for Patients Achieving CR | 19.7 months | [1] |
| Transfusion Independence | 34% of previously dependent patients became independent | [3][9] |
Experimental Protocols
Measurement of 2-Hydroxyglutarate (2-HG)
The gold standard for quantifying 2-HG levels in patient samples (serum or plasma) is Liquid Chromatography-Mass Spectrometry (LC-MS).[14] While some assays measure total 2-HG, more specialized methods can distinguish between the D-2-HG (R-2-HG) oncometabolite and the normally present L-2-HG (S-2-HG) enantiomer.[15]
Detailed Methodology: LC-MS for 2-HG Quantification
-
Sample Collection: Collect peripheral blood in serum separator tubes. Process samples to separate serum and store at -80°C until analysis.
-
Sample Preparation (Protein Precipitation): Thaw serum samples on ice. Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing a known concentration of a stable isotope-labeled internal standard (e.g., 13C5-2-HG).
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >12,000 g) at 4°C to pellet the precipitated proteins.
-
Supernatant Extraction: Carefully collect the supernatant, which contains the metabolites, and transfer to a new tube.
-
Chromatographic Separation (LC): Inject the supernatant into a liquid chromatography system. Separation is typically achieved using a reverse-phase C18 column with a gradient elution of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). This separates 2-HG from other metabolites in the sample.
-
Detection and Quantification (MS): The eluent from the LC column is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in negative ion mode. The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both 2-HG and the internal standard (Selected Reaction Monitoring - SRM).
-
Data Analysis: Integrate the elution peaks for both 2-HG and the internal standard. A standard curve is generated using known concentrations of 2-HG, and the concentration in the patient sample is calculated by comparing its peak area ratio (analyte/internal standard) to the standard curve.[14]
Assessment of Myeloid Differentiation
The therapeutic effect of enasidenib is primarily driven by the induction of blast differentiation.[1] This is assessed by analyzing changes in the cellular composition of bone marrow and peripheral blood using multi-color flow cytometry.
Detailed Methodology: Flow Cytometry for Differentiation Assessment
-
Sample Collection: Obtain bone marrow aspirate or peripheral blood samples from patients at baseline and at various time points during treatment.
-
Cell Preparation: Prepare a single-cell suspension. For peripheral blood, this may involve red blood cell lysis.
-
Antibody Staining: Incubate the cells with a panel of fluorescently-labeled monoclonal antibodies that recognize specific cell surface markers (CD markers) to identify various hematopoietic cell populations. A typical panel for AML differentiation assessment would include markers for:
-
Blasts: CD34, CD117, HLA-DR
-
Granulocytic lineage (maturing neutrophils): CD45, CD11b, CD13, CD15, CD16
-
Monocytic lineage: CD14, CD64
-
-
Data Acquisition: Analyze the stained cells on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light, allowing for the quantification of different cell populations based on their marker expression.
-
Data Analysis: Use specialized software to "gate" on specific cell populations based on their light scatter properties and fluorescence. The analysis focuses on the decrease in the percentage of blast cells and a corresponding increase in the percentage of maturing and mature myeloid cells (e.g., neutrophils).[11][13]
Conclusion
This compound represents a significant advancement in targeted therapy for IDH2-mutated AML. Its core mechanism of action is the selective inhibition of the mutant IDH2 enzyme, leading to a profound and consistent reduction in the oncometabolite 2-HG.[4][6] This reduction restores normal epigenetic regulation, overcomes the block in hematopoietic differentiation, and translates into meaningful clinical responses for a significant subset of patients with relapsed or refractory disease.[1][9] While the direct correlation between the magnitude of 2-HG reduction and clinical outcome remains an area of investigation, the measurement of 2-HG serves as a critical pharmacodynamic biomarker for enasidenib activity.[13] The continued study of enasidenib, both as a monotherapy and in combination regimens, is crucial for optimizing treatment strategies for this molecularly defined subset of AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Enasidenib and ivosidenib in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Enasidenib data in IDH2-mutated AML are basis for combination therapy trials | MDedge [mdedge.com]
- 14. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
Enasidenib Mesylate: A Targeted Approach to IDH2-Mutated Acute Myeloid Leukemia
Enasidenib mesylate (brand name IDHIFA®) is a pioneering, orally administered small-molecule inhibitor that has transformed the treatment landscape for a specific subset of patients with acute myeloid leukemia (AML).[1][2] This technical guide provides an in-depth exploration of enasidenib's core mechanism, its selectivity for isocitrate dehydrogenase 2 (IDH2) mutations, and the scientific principles underlying its development and clinical application. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted therapy.
The Role of IDH2 in Normal and Malignant Hematopoiesis
Under normal physiological conditions, the IDH2 enzyme, located in the mitochondria, plays a crucial role in the citric acid cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][4] However, in approximately 8% to 19% of AML cases, somatic point mutations occur in the IDH2 gene.[5][6] These mutations, most commonly affecting residues R140 or R172, confer a neomorphic (new) enzymatic function.[1][6] Instead of producing α-KG, the mutant IDH2 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5]
The accumulation of 2-HG to high levels competitively inhibits multiple α-KG-dependent dioxygenases, including TET family enzymes and histone demethylases.[1][5] This inhibition leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation.[3][4] The resulting altered gene expression blocks the normal differentiation of hematopoietic progenitor cells, contributing directly to the pathogenesis of AML.[1][4]
Mechanism of Action: Selective Inhibition of Mutant IDH2
Enasidenib is a selective, allosteric inhibitor that specifically targets the mutant forms of the IDH2 enzyme.[1][3] It binds to the dimer interface of the mutant IDH2 protein, preventing the conformational change necessary for its neomorphic activity.[1][7] This targeted inhibition effectively blocks the conversion of α-KG to 2-HG.[1][4] By significantly reducing the intracellular levels of the oncometabolite 2-HG, enasidenib alleviates the block on α-KG-dependent dioxygenases.[1][8] This, in turn, restores normal histone and DNA methylation patterns, allowing for the differentiation of leukemic myeloblasts into mature myeloid cells.[4][9] This mechanism of inducing cellular differentiation, rather than direct cytotoxicity, is a hallmark of enasidenib's therapeutic effect.[10]
Quantitative Data Presentation
The efficacy, potency, and pharmacokinetic profile of enasidenib have been characterized through extensive preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical Potency and Selectivity of Enasidenib
| Target Enzyme | IC₅₀ (μmol/L) | Description |
| IDH2-R140Q/WT heterodimer | 0.03 | Potent inhibition of the R140Q mutant enzyme.[1] |
| IDH2-R172K/WT heterodimer | 0.01 | High potency against the R172K mutant enzyme.[1] |
| IDH2-R140Q homodimer | 0.10 (at 16h) | Time-dependent inhibition of the R140Q homodimer.[1] |
| Wild-Type IDH2 | >40-fold higher than mutant | Demonstrates high selectivity for mutant forms over the wild-type enzyme.[9] |
Table 2: Clinical Efficacy of Enasidenib in Relapsed/Refractory AML (Phase I/II AG221-C-001 Trial)
| Efficacy Endpoint | Value | Notes |
| Overall Response Rate (ORR) | 40.3% | Includes CR, CRi, CRp, PR, and morphologic leukemia-free state.[11] |
| Complete Remission (CR) | 19.3% - 19.6% | [11][12] |
| CR + CR with partial hematologic recovery (CRh) | 23% | [13] |
| Median Overall Survival (OS) | 9.3 months | In all patients with relapsed/refractory AML.[1] |
| Median OS in patients achieving CR | 19.7 months | Demonstrates durable responses in complete responders.[10] |
| Median Time to First Response | 1.9 months | [12] |
| Median Duration of Response | 5.8 months | [10] |
| Median 2-HG Suppression | 90.6% | Higher suppression observed in patients with IDH2-R140 mutations (94.9%) compared to IDH2-R172 (70.9%).[1] |
Table 3: Pharmacokinetic Properties of Enasidenib (100 mg daily dose)
| Parameter | Value | Description |
| Median Time to Cₘₐₓ (Tₘₐₓ) | 4 hours | [11][14] |
| Terminal Half-life (t₁/₂) | 137 hours (approx. 7.9 days) | Supports convenient once-daily dosing.[4][11] |
| Absolute Bioavailability | ~57% | Following a single 100 mg oral dose.[11][14] |
| Plasma Protein Binding | 98.5% | [11] |
| Mean Volume of Distribution (Vd) | 55.8 L | [4] |
| Time to Steady State | ~29 days | [4][11] |
| Metabolism | Extensive | Metabolized by multiple CYP and UGT enzymes.[11][14] |
| Elimination | 89% in feces, 11% in urine | [4] |
Experimental Protocols
The development of enasidenib relied on a suite of robust assays to characterize its activity from the biochemical to the clinical level.
Biochemical Assay for IDH2 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of enasidenib against recombinant mutant IDH2 enzymes.
Methodology:
-
Principle: A fluorimetry-based assay is used to measure the NADPH-dependent reduction of α-KG to 2-HG by the mutant IDH2 enzyme. The consumption of NADPH is monitored as a decrease in fluorescence.
-
Reagents: Recombinant human IDH2-R140Q or IDH2-R172K enzyme, α-KG, NADPH, assay buffer.
-
Procedure:
-
The mutant IDH2 enzyme is pre-incubated with serial dilutions of enasidenib in an assay plate.
-
The enzymatic reaction is initiated by adding a solution containing α-KG and NADPH.
-
The plate is incubated at room temperature, and the fluorescence of NADPH (Excitation ~340 nm, Emission ~460 nm) is measured kinetically over time.
-
The rate of NADPH consumption is calculated for each enasidenib concentration.
-
IC₅₀ values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell-Based Assay for 2-HG Reduction
Objective: To measure the ability of enasidenib to reduce intracellular 2-HG levels in an IDH2-mutant AML cell line.
Methodology:
-
Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the levels of 2-HG in cell lysates after treatment with the inhibitor.
-
Cell Line: A human AML cell line endogenously expressing an IDH2 mutation (e.g., TF-1 with IDH2-R140Q).
-
Procedure:
-
Cells are seeded in culture plates and treated with various concentrations of enasidenib for a specified period (e.g., 48-72 hours).
-
After treatment, cells are harvested and lysed.
-
Cell lysates are subjected to metabolite extraction, typically using a methanol/acetonitrile/water solution.
-
The extracted metabolites are analyzed by LC-MS to separate and quantify 2-HG.
-
The reduction in 2-HG levels is calculated relative to vehicle-treated control cells to determine the potency of enasidenib in a cellular context.
-
Clinical Trial Protocol Synopsis (Phase I/II AG221-C-001)
Objective: To assess the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), pharmacodynamics (PD), and clinical activity of enasidenib in patients with IDH2-mutated advanced myeloid malignancies.[10]
Methodology:
-
Study Design: An open-label, multicenter, dose-escalation and expansion study (NCT01915498).[10][13]
-
Patient Population: Adult patients with relapsed or refractory AML with a confirmed IDH2 mutation.[12][13]
-
Dose Escalation Phase: Patients received enasidenib at escalating daily or twice-daily doses to determine the MTD and the recommended Phase 2 dose (RP2D).[12] Doses ranged from 50 mg to 650 mg daily.[12]
-
Dose Expansion Phase: An expanded cohort of patients was treated at the RP2D, which was established as 100 mg once daily, to further evaluate safety and efficacy.[12]
-
Primary Endpoints: MTD, safety, and tolerability.
-
Secondary Endpoints: Overall response rate (ORR), duration of response, overall survival (OS), and pharmacodynamic assessment of 2-HG levels in plasma.[12]
-
Assessments: Safety was monitored through adverse event reporting. Efficacy was assessed by bone marrow biopsies and blood counts.[15] PK and PD samples were collected serially to measure drug and 2-HG concentrations.[16]
Mechanisms of Resistance to Enasidenib
Despite the clinical success of enasidenib, both primary and acquired resistance can occur, limiting its long-term efficacy in some patients.
Primary Resistance:
-
Co-occurring Mutations: The presence of concurrent mutations in other signaling pathways, particularly the RAS pathway (e.g., NRAS, KRAS, PTPN11), is associated with a lower response rate to enasidenib monotherapy.[1][17] These mutations can provide alternative growth and survival signals that are independent of the IDH2 pathway.
Acquired Resistance:
-
Secondary IDH2 Mutations: Patients who initially respond to enasidenib can develop secondary mutations in the IDH2 gene at the drug-binding site.[17] Mutations such as Q316E and I319M occur at the dimer interface where enasidenib binds, leading to steric hindrance or diminished hydrogen bonding, which blocks the drug's interaction with the enzyme.[7][17] These mutations can occur in trans (on the opposite allele from the primary R140Q mutation), restoring 2-HG production despite continued treatment.[7]
-
Isoform Switching: Another mechanism of acquired resistance involves the emergence of a mutation in the IDH1 gene.[17] This leads to the production of 2-HG via a different enzyme, rendering the IDH2-specific inhibitor enasidenib ineffective.[17]
-
Clonal Evolution: The selective pressure of enasidenib therapy can lead to the outgrowth of pre-existing subclones that do not harbor the IDH2 mutation or that have other resistance-conferring mutations.[18]
Conclusion
This compound represents a landmark achievement in precision medicine for AML. Its high selectivity for mutant IDH2 enzymes allows it to effectively target a key driver of leukemogenesis while sparing the wild-type enzyme, thereby restoring normal myeloid differentiation with a manageable safety profile.[1][3] The quantitative data from preclinical and clinical studies underscore its potency and clinical benefit in a heavily pretreated patient population.[1][19] However, the emergence of resistance through mechanisms such as co-occurring mutations and secondary alterations in the IDH pathway highlights the complexity of AML biology and points toward the need for rational combination therapies to overcome these challenges and improve long-term outcomes for patients.[17] Continued research into these resistance pathways is crucial for the development of next-generation inhibitors and therapeutic strategies.
References
- 1. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enasidenib for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA granted regular approval to enasidenib for the treatment of relapsed or refractory AML | FDA [fda.gov]
- 14. FDA Approves IDHIFA [accp1.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Pharmacokinetic/Pharmacodynamic Evaluation of Ivosidenib or Enasidenib Combined With Intensive Induction and Consolidation Chemotherapy in Patients With Newly Diagnosed IDH1/2‐Mutant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
A Technical Guide to the Preclinical Development of Enasidenib Mesylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enasidenib Mesylate (formerly AG-221) is a first-in-class, oral, selective, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2] It is approved for the treatment of relapsed or refractory (R/R) acute myeloid leukemia (AML) in patients with an IDH2 mutation.[1][3] Somatic gain-of-function mutations in the IDH2 gene are found in approximately 12% of AML patients and lead to the production of an oncometabolite, (R)-2-hydroxyglutarate (2-HG), which plays a crucial role in leukemogenesis.[2][4][5] This technical guide provides an in-depth overview of the core preclinical data and methodologies that characterized the development of enasidenib, from initial discovery to its validation in in vivo models.
Mechanism of Action
In normal physiology, the wild-type IDH2 enzyme, located in the mitochondria, catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) as part of the citric acid cycle.[6][7] However, specific mutations in the IDH2 gene (most commonly at arginine residues R140 and R172) confer a neomorphic enzymatic activity.[1][6] This mutant enzyme gains the ability to reduce α-KG to the oncometabolite 2-HG.[8][9]
The accumulation of 2-HG competitively inhibits multiple α-KG-dependent dioxygenases, including the TET family of DNA demethylases and histone demethylases.[1][2] This inhibition leads to widespread DNA and histone hypermethylation, resulting in an epigenetic landscape that blocks the normal differentiation of hematopoietic progenitor cells, thereby promoting leukemogenesis.[1][5][8]
Enasidenib is a slow, tight-binding, allosteric inhibitor that selectively targets the mutant forms of the IDH2 enzyme.[1][7] By binding to the enzyme, enasidenib prevents the conformational change required for catalysis, thus blocking the conversion of α-KG to 2-HG.[1][7] The subsequent reduction in intracellular 2-HG levels alleviates the differentiation block, allowing leukemic blasts to mature into functional myeloid cells.[1][5]
In Vitro Preclinical Assessment
In vitro studies were fundamental to establishing the potency, selectivity, and cellular effects of enasidenib. These experiments confirmed its ability to inhibit 2-HG production and induce differentiation in relevant cell models.
Data Presentation: In Vitro Potency
The inhibitory activity of enasidenib was quantified against various forms of the mutant IDH2 enzyme.
| Target Enzyme | IC50 (µM) | Citation |
| IDH2-R140Q/WT heterodimer | 0.01 | [1] |
| IDH2-R172K/WT heterodimer | 0.03 | [1] |
| IDH2-R140Q homodimer | 0.10 | [1] |
Note: IC50 values represent the concentration of enasidenib required to inhibit 50% of the enzyme's activity.
Experimental Protocols
1. Enzyme Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of enasidenib against recombinant mutant IDH2 enzymes.
-
Methodology:
-
Recombinant human mutant IDH2 protein (e.g., R140Q, R172K) is purified.
-
The enzyme is incubated in a reaction buffer containing the substrate α-KG and the cofactor NADPH.
-
Varying concentrations of enasidenib are added to the reaction wells.
-
The reaction is initiated and the rate of NADPH consumption is monitored over time by measuring the decrease in absorbance at 340 nm.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell-Based 2-HG Inhibition Assay:
-
Objective: To measure the ability of enasidenib to reduce intracellular 2-HG levels in cells expressing mutant IDH2.
-
Methodology:
-
An appropriate cell line, such as the TF-1 erythroleukemia cell line engineered to express mutant IDH2, is cultured.[1]
-
Cells are treated with a dose range of enasidenib or vehicle control for a specified period (e.g., 48-72 hours).
-
Following treatment, cells are harvested and intracellular metabolites are extracted.
-
The concentration of 2-HG in the cell lysates is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). Preclinical studies showed enasidenib was effective at inhibiting 2-HG production in TF-1 cells.[1]
-
Results are expressed as a percentage of 2-HG reduction compared to vehicle-treated cells.
-
3. Cellular Differentiation Assay:
-
Objective: To assess the ability of enasidenib to induce myeloid differentiation in leukemic cells.
-
Methodology:
-
Primary AML blasts from patients with IDH2 mutations or IDH2-mutant cell lines are cultured.[1]
-
Cells are treated with enasidenib or vehicle control for an extended period (e.g., 7-14 days).
-
Cellular differentiation is assessed via two primary methods:
-
Morphological Analysis: Cytospin preparations of cells are stained (e.g., with Wright-Giemsa) and examined microscopically for features of mature myeloid cells.
-
Flow Cytometry: Cells are stained with fluorescently-labeled antibodies against myeloid differentiation surface markers, such as CD11b, CD14, and CD15, and analyzed.[1] An increase in the percentage of cells expressing these markers indicates differentiation.
-
-
In Vivo Preclinical Assessment
Following in vitro validation, enasidenib was evaluated in animal models to establish its in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) properties.
Data Presentation: In Vivo Efficacy & PK/PD
Patient-derived xenograft (PDX) models were critical for evaluating the anti-leukemic activity of enasidenib.
Table 1: In Vivo Efficacy in an Aggressive AML Xenograft Model
| Treatment Group | Dosing | Outcome | Citation |
| Vehicle Control | Daily Oral Gavage | - | [1] |
| Enasidenib | 5, 15, or 45 mg/kg Daily | Dose-dependent, statistically superior survival advantage compared to control. | [1] |
| Cytarabine | 2 mg/kg Daily (5 days) | - | [1] |
Table 2: Key Preclinical Pharmacokinetic & Pharmacodynamic Parameters
| Parameter | Value/Observation | Model/System | Citation |
| Pharmacodynamics | |||
| 2-HG Reduction (in vivo) | >90% reduction in serum. | Preclinical Models | [5][10] |
| 2-HG Reduction (tissues) | Dramatically reduced to near-normal levels in blood, bone marrow, and spleen. | Xenograft Models | [1] |
| Myeloid Differentiation | Increased expression of CD11b, CD14, CD15, and CD24 on AML cells. | Xenograft Models | [1] |
| Pharmacokinetics | |||
| Half-life (t½) | >40 hours (preliminary) | Human Phase 1 | |
| Bioavailability (F) | ~57% (oral) | Human Phase 1 | [11] |
| Protein Binding | 98.5% | Human Phase 1 | [11] |
Note: While some PK data is from early human trials, it reflects the parameters optimized for during preclinical development.
Experimental Protocols
1. AML Xenograft Efficacy Study:
-
Objective: To determine the anti-tumor efficacy and survival benefit of enasidenib in an in vivo setting.
-
Methodology:
-
Model Generation: Immunodeficient mice (e.g., NOD/SCID gamma - NSG) are sublethally irradiated and subsequently engrafted via intravenous or intra-femoral injection with primary human AML cells harboring an IDH2 mutation.[2]
-
Engraftment Confirmation: Engraftment is monitored by periodic peripheral blood sampling and flow cytometry analysis for the presence of human CD45+ leukemic cells.
-
Treatment: Once engraftment is established (e.g., >1% human CD45+ cells in blood), mice are randomized into treatment arms: vehicle control and enasidenib at various doses (e.g., 5, 15, 45 mg/kg).[1]
-
Dosing: The drug is administered orally once or twice daily for a defined period.
-
Endpoints: Key endpoints include overall survival, measurement of tumor burden (percentage of human CD45+ cells in bone marrow, spleen, and peripheral blood at study termination), and body weight/general health monitoring.[1]
-
2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Objective: To correlate drug exposure with biological effect.
-
Methodology:
-
PK Analysis: In parallel studies, a single dose of enasidenib is administered to mice. Serial blood samples are collected at multiple time points post-dose. Plasma concentrations of enasidenib are measured by LC-MS to determine key PK parameters like Cmax, Tmax, AUC, and half-life.[12]
-
PD Analysis: In efficacy studies, satellite groups of animals are used for PD analysis. At specific time points after initiating treatment, blood and bone marrow samples are collected.
-
2-HG Measurement: Plasma and intracellular 2-HG levels are quantified by LC-MS to confirm target engagement and inhibition.[12]
-
Biomarker Analysis: Bone marrow cells are analyzed by flow cytometry to assess the induction of myeloid differentiation markers, confirming the drug's mechanism of action in vivo.[1]
-
Mechanisms of Resistance
Understanding potential resistance is crucial in preclinical development. For enasidenib, both primary (lack of initial response) and acquired (relapse after response) resistance mechanisms have been investigated.
-
Primary Resistance: Co-occurring mutations in receptor tyrosine kinase (RTK) signaling pathways, such as NRAS, KRAS, and PTPN11, are associated with a poorer initial response to enasidenib monotherapy.[1][13]
-
Acquired Resistance: Relapse on therapy can be driven by the emergence of secondary mutations in the IDH2 gene itself (e.g., at Q316E or I319M), which can interfere with enasidenib binding.[13] Another mechanism involves "isoform switching," where an IDH1 mutation emerges, providing an alternative pathway for 2-HG production.[14]
Conclusion
The preclinical development of this compound provides a successful example of targeted drug discovery. A thorough understanding of the underlying disease biology—the role of mutant IDH2 and the oncometabolite 2-HG—paved the way for a rational drug design campaign. Rigorous in vitro and in vivo preclinical studies effectively demonstrated that enasidenib potently and selectively inhibits mutant IDH2, reduces 2-HG levels, and, most importantly, reverses the block in cellular differentiation.[1][2] This comprehensive body of evidence established a strong scientific rationale and supported the successful clinical investigation and eventual approval of enasidenib as a transformative therapy for patients with IDH2-mutant AML.[1]
References
- 1. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Enasidenib: First Mutant IDH2 Inhibitor for the Treatment of Refractory and Relapsed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic/Pharmacodynamic Evaluation of Ivosidenib or Enasidenib Combined With Intensive Induction and Consolidation Chemotherapy in Patients With Newly Diagnosed IDH1/2‐Mutant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Enasidenib Mesylate: A Technical Guide to its Biochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enasidenib mesylate (Idhifa®), an oral, first-in-class, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2), represents a significant advancement in the targeted therapy of acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the core biochemical properties of this compound, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize this targeted agent. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies and the development of novel therapeutics for hematologic malignancies.
Introduction
Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are found in approximately 8-19% of patients with acute myeloid leukemia (AML).[1] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic dysregulation and a block in myeloid differentiation, which are key events in leukemogenesis.[2][3]
Enasidenib (formerly AG-221) is a potent and selective, orally available inhibitor of the mutant IDH2 enzyme.[4] It is specifically indicated for the treatment of adult patients with relapsed or refractory AML with an IDH2 mutation.[5] By inhibiting the production of 2-HG, enasidenib restores normal myeloid differentiation and offers a targeted therapeutic approach for this subset of AML patients.[2][5]
Mechanism of Action
Enasidenib is an allosteric inhibitor that binds to the dimer interface of the mutant IDH2 enzyme.[6] This binding stabilizes the enzyme in an open conformation, preventing the conformational change required for its neomorphic catalytic activity.[6] This selective inhibition of mutant IDH2 leads to a significant reduction in the levels of the oncometabolite 2-HG.[2] The decrease in 2-HG alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring histone and DNA methylation patterns and promoting the differentiation of leukemic blasts into mature myeloid cells.[2][3]
Signaling Pathway
The signaling pathway affected by mutant IDH2 and the mechanism of action of Enasidenib are depicted in the following diagram.
Caption: Mechanism of Enasidenib in mutant IDH2 AML.
Biochemical and Pharmacokinetic Properties
The key biochemical and pharmacokinetic parameters of this compound are summarized in the tables below.
In Vitro Inhibitory Activity
| Target | IC₅₀ (nM) | Cell Line | Reference |
| Mutant IDH2 R140Q | 100 | - | [5] |
| Mutant IDH2 R172K | 400 | - | [5] |
Pharmacokinetic Parameters in Humans (100 mg daily dose)
| Parameter | Value | Unit | Reference |
| Absorption | |||
| Bioavailability | ~57 | % | [7][8] |
| Tₘₐₓ (Time to Peak Concentration) | 4 | hours | [7][8] |
| Distribution | |||
| Volume of Distribution (Vd) | 55.8 | L | [7][8] |
| Plasma Protein Binding | 98.5 | % | [7][8] |
| Metabolism | |||
| Primary Metabolite | AGI-16903 (N-dealkylated) | - | [7][8] |
| Metabolizing Enzymes | CYPs (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), UGTs | - | [7][8] |
| Elimination | |||
| Terminal Half-life (t₁/₂) | 7.9 | days | [7] |
| Total Body Clearance (CL/F) | 0.70 | L/hour | [7] |
| Route of Elimination | 89% Feces, 11% Urine | - | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biochemical properties of this compound.
IDH2 Enzyme Inhibition Assay (Fluorimetric)
This protocol is adapted from commercially available assay kits and published research.[5][9]
Objective: To determine the in vitro inhibitory activity of Enasidenib against mutant IDH2 enzymes.
Materials:
-
Recombinant human IDH2 R140Q or R172K enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 2 mM DTT, 0.05% BSA)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Diaphorase
-
Resazurin
-
384-well black plates
-
Plate reader with fluorescence detection (Ex/Em = 530-560/590 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of Enasidenib in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant mutant IDH2 enzyme in assay buffer to the working concentration (e.g., 0.5-1.0 µg/mL).
-
Prepare a solution of NADPH in assay buffer (e.g., 30 µM).
-
Prepare a solution of α-KG in assay buffer (e.g., 10 mM).
-
-
Assay Reaction:
-
In a 384-well plate, add 5 µL of the diluted Enasidenib or DMSO (vehicle control).
-
Add 20 µL of the enzyme/NADPH mixture to each well.
-
Incubate at room temperature for 15-60 minutes.
-
Initiate the reaction by adding 5 µL of the α-KG solution.
-
Incubate the reaction at room temperature for 60-120 minutes, protected from light.
-
-
Detection:
-
Prepare the detection reagent by mixing diaphorase and resazurin in assay buffer.
-
Add 15 µL of the detection reagent to each well to stop the reaction.
-
Incubate for 10-20 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
The decrease in fluorescence is proportional to the amount of NADPH consumed.
-
Calculate the percent inhibition for each Enasidenib concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
References
- 1. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Enasidenib plus venetoclax in patients with IDH2-mutated relapsed or refractory acute myeloid leukaemia or myelodysplastic syndrome (ENAVEN-AML): a multicentre, single-arm, phase 1b/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Registered report: The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzyme activity converting alpha-ketoglutarate to 2-hydroxyglutarate | eLife [elifesciences.org]
- 7. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Enasidenib Mesylate: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enasidenib mesylate, an oral small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), represents a significant advancement in the targeted therapy of relapsed or refractory acute myeloid leukemia (AML). Its efficacy is intrinsically linked to its ability to penetrate cancer cells and reach its mitochondrial target. This technical guide provides an in-depth overview of the cellular uptake and distribution of Enasidenib, consolidating available quantitative data, detailing relevant experimental protocols, and illustrating key pathways to support further research and drug development.
Quantitative Data on Enasidenib Cellular Transport and Distribution
While specific intracellular concentration measurements for Enasidenib in cancer cells are not extensively published, its interaction with various drug transporters has been characterized. The following tables summarize key quantitative parameters related to Enasidenib's pharmacokinetics and its inhibitory potential against clinically relevant transporters.
Table 1: Pharmacokinetic Properties of Enasidenib
| Parameter | Value | Reference |
| Human Plasma Protein Binding | 98.5% | |
| Mean Volume of Distribution (Vd) | 55.8 L | |
| Terminal Half-life | 137 hours |
Table 2: In Vitro Inhibitory Activity of Enasidenib against Drug Transporters
| Transporter | IC50 (μM) | Note | Reference |
| P-glycoprotein (P-gp/ABCB1) | Inhibition confirmed | Specific IC50 not detailed in the search results. | [1] |
| Breast Cancer Resistance Protein (BCRP/ABCG2) | Inhibition confirmed | Specific IC50 not detailed in the search results. | [1] |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Inhibition confirmed | Specific IC50 not detailed in the search results. | [1] |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Inhibition confirmed | Specific IC50 not detailed in the search results. | [1] |
Cellular Uptake and Efflux Mechanisms
The cellular accumulation of Enasidenib is a dynamic process governed by both passive diffusion and active transport mediated by influx and efflux transporters.
Influx Transporters
-
Organic Anion Transporting Polypeptides (OATPs): In vitro studies have demonstrated that Enasidenib inhibits OATP1B1 and OATP1B3, suggesting it may also be a substrate for these transporters.[1] These transporters are primarily expressed in the liver and are responsible for the uptake of a wide range of endogenous compounds and xenobiotics. Their role in Enasidenib uptake into leukemia cells warrants further investigation.
Efflux Transporters
-
ATP-Binding Cassette (ABC) Transporters: Enasidenib has been shown to inhibit several key ABC transporters, including P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and multidrug resistance-associated protein 1 (MRP1/ABCC1).[1][2] This inhibition suggests that Enasidenib itself may be a substrate for these efflux pumps, which could limit its intracellular accumulation and contribute to drug resistance.
The interplay between these influx and efflux transporters likely dictates the net intracellular concentration of Enasidenib.
Experimental Protocols
Detailed, standardized protocols for quantifying Enasidenib's cellular uptake and distribution are crucial for reproducible research. The following sections outline established methodologies that can be adapted for this purpose.
In Vitro Transporter Assays
These assays are essential for determining whether Enasidenib is a substrate or inhibitor of specific transporters.
This protocol determines if Enasidenib is transported by OATP1B1 or OATP1B3.
-
Cell Culture: Utilize HEK293 or CHO cells stably transfected to overexpress human OATP1B1 or OATP1B3. Maintain a parallel culture of mock-transfected cells as a negative control.
-
Cell Seeding: Seed cells in 24-well plates and grow to confluence.
-
Uptake Experiment:
-
Wash cells with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Incubate cells with varying concentrations of Enasidenib in HBSS for a defined period (e.g., 2-5 minutes) at 37°C.
-
To confirm transporter-specific uptake, include a condition with a known OATP1B1/3 inhibitor (e.g., rifampicin).
-
-
Cell Lysis: Terminate the uptake by rapidly washing the cells with ice-cold HBSS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Determine the intracellular concentration of Enasidenib in the cell lysate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the net transporter-mediated uptake by subtracting the uptake in mock-transfected cells from that in transporter-expressing cells.
This protocol assesses the potential of Enasidenib to inhibit the function of major efflux transporters.
-
Cell Culture: Use cell lines overexpressing the transporter of interest, such as MDCKII-MDR1 (for P-gp) or MDCKII-BCRP.
-
Cell Seeding: Seed cells on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
Add a known fluorescent or radiolabeled substrate of the transporter (e.g., digoxin for P-gp, prazosin for BCRP) to the basolateral compartment.
-
In the apical compartment, add buffer with or without varying concentrations of Enasidenib.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Sample Collection and Quantification: At specified time points, collect samples from the apical and basolateral compartments. Quantify the amount of the substrate that has been transported.
-
Data Analysis: Calculate the efflux ratio (Papp B-A / Papp A-B). A decrease in the efflux ratio in the presence of Enasidenib indicates inhibition. Determine the IC50 value.
Quantification of Intracellular Enasidenib by LC-MS/MS
Accurate quantification of intracellular drug concentration is paramount.
-
Sample Preparation:
-
Culture cancer cells (e.g., AML cell lines) and treat with Enasidenib for a specified duration.
-
Harvest cells and wash thoroughly with ice-cold PBS to remove extracellular drug.
-
Count the cells to normalize the drug concentration.
-
Lyse the cells using a suitable method (e.g., sonication or a lysis buffer).
-
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the cell lysate to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing Enasidenib and the internal standard by a validated LC-MS/MS method.
-
Data Analysis: Construct a standard curve to determine the concentration of Enasidenib in the cell lysate. Normalize the concentration to the cell number to obtain the intracellular concentration.
Subcellular Distribution Analysis
Determining the subcellular localization of Enasidenib is key to understanding its access to the mitochondrial target.
-
Cell Culture and Treatment: Treat cancer cells with Enasidenib.
-
Subcellular Fractionation:
-
Harvest and wash the cells.
-
Perform differential centrifugation to separate the cellular components into cytosolic, mitochondrial, and nuclear fractions. Commercial kits are available for this purpose.
-
-
Quantification: Quantify the amount of Enasidenib in each fraction using LC-MS/MS as described above.
-
Data Analysis: Determine the relative distribution of Enasidenib in different subcellular compartments.
Signaling Pathway
Enasidenib's primary mechanism of action is the inhibition of the mutant IDH2 enzyme, which is predominantly located in the mitochondria. This inhibition leads to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG), thereby promoting the differentiation of leukemic blasts.
Conclusion
Understanding the cellular uptake and distribution of Enasidenib is critical for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms. This guide provides a framework for researchers by summarizing current knowledge and detailing essential experimental protocols. Further studies are needed to precisely quantify the intracellular and subcellular concentrations of Enasidenib and to elucidate the relative contributions of various transporters to its disposition in cancer cells. This knowledge will be invaluable for the development of next-generation IDH2 inhibitors and for designing effective combination therapies.
References
Enasidenib Mesylate impact on histone and DNA methylation
An In-depth Technical Guide on the Impact of Enasidenib Mesylate on Histone and DNA Methylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enasidenib (Idhifa®) is a first-in-class, oral, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[1] Mutations in IDH2 confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] Elevated 2-HG levels competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including Ten-Eleven-Translocation (TET) DNA hydroxylases and Jumonji-C (JmjC) domain-containing histone demethylases.[4] This widespread enzymatic inhibition results in global DNA and histone hypermethylation, which in turn blocks myeloid differentiation and promotes leukemogenesis.[1][5][6] Enasidenib selectively targets mutant IDH2, significantly lowers 2-HG levels, and thereby reverses the epigenetic blockade, ultimately inducing differentiation of leukemic cells.[2][7] This guide provides a detailed overview of the core mechanism of enasidenib, its quantitative impact on methylation, and the experimental protocols used to elucidate these effects.
Core Mechanism of Action: Reversing the Epigenetic Blockade
In normal hematopoiesis, the wild-type IDH2 enzyme, located in the mitochondria, catalyzes the oxidative decarboxylation of isocitrate to α-KG as a key step in the Krebs cycle.[7][8] However, somatic point mutations in the IDH2 gene, most commonly at arginine residues R140 and R172, alter the enzyme's function.[2][6]
The mutant IDH2 protein gains a new capability: the NADPH-dependent reduction of α-KG to 2-HG.[2][3] This accumulation of 2-HG is the central pathogenic event. 2-HG, due to its structural similarity to α-KG, acts as a competitive inhibitor of multiple α-KG-dependent dioxygenases.[9] The key enzyme families affected are:
-
TET Family of DNA Demethylases (TET1, TET2, TET3): These enzymes are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the initial step in active DNA demethylation. Inhibition of TET enzymes by 2-HG leads to the accumulation of 5mC at CpG islands, a state known as the CpG Island Methylator Phenotype (CIMP), resulting in DNA hypermethylation and silencing of tumor suppressor genes.[10][11]
-
JmjC Domain-Containing Histone Demethylases: This large family of enzymes removes methyl groups from lysine residues on histones (e.g., H3K4, H3K9, H3K27, H3K36).[4][12] Their inhibition by 2-HG leads to the accumulation of repressive histone methylation marks, altering chromatin structure and gene expression, ultimately blocking cellular differentiation.[4][6]
Enasidenib is a potent and selective allosteric inhibitor that binds to and targets the mutant forms of the IDH2 enzyme.[2][13] This inhibition drastically reduces the production and accumulation of 2-HG.[2] The resulting decrease in intracellular 2-HG alleviates the competitive inhibition of TET and JmjC enzymes, restoring their demethylase activity.[3][9] This reversal of DNA and histone hypermethylation allows for the re-expression of key genes, which releases the block on hematopoietic differentiation and allows leukemic blasts to mature into functional myeloid cells.[4][14]
Quantitative Data on Enasidenib's Impact
The effects of enasidenib have been quantified in both preclinical models and clinical trials, demonstrating its high potency and direct impact on epigenetic markers.
Table 1: Enasidenib Potency and 2-HG Reduction
| Parameter | Value | Mutation Context | Source |
| IC50 | 0.01 µmol/L | IDH2-R172K/WT heterodimer | [2] |
| IC50 | 0.03 µmol/L | IDH2-R140Q/WT heterodimer | [2] |
| IC50 | 0.10 µmol/L | IDH2-R140Q homodimer | [2] |
| Relative Potency | ~40-fold more potent for mutant vs. wild-type IDH2 | R140Q, R172S, R172K | [15] |
| Median 2-HG Suppression (Clinical) | 90.6% | All R/R AML Patients | [2] |
| Median 2-HG Suppression (Clinical) | 94.9% | Patients with IDH2-R140 | [2] |
| Median 2-HG Suppression (Clinical) | 70.9% | Patients with IDH2-R172 | [2] |
Table 2: Enasidenib's Effect on DNA Methylation
| Finding | Treatment Context | Key Result | Source |
| Increased 5hmC | Enasidenib monotherapy | Consistent with reactivation of TET enzyme activity. | [10] |
| Reversal of Hypermethylation | IDH2 inhibitor treatment | Progressive reversal of DNA hypermethylation occurs over weeks. | [12][16] |
| Synergistic Hypomethylation | Enasidenib + Azacitidine | Reduced 5mC at a greater number of sites compared to azacitidine alone. | [10] |
| Correlation of 5hmC and 5mC | Enasidenib + Azacitidine | Loci with reduced 5mC were significantly enriched in regions with increased 5hmC (25.8% vs. 7.4% for azacitidine alone). | [10][17] |
Table 3: Enasidenib's Effect on Histone Methylation
| Finding | Treatment Context | Key Result | Source |
| Increased Histone Methylation | IDH2-R140Q expression (preclinical model) | Increased levels of H3K4me3, H3K9me3, H3K27me3, and H3K36me3. | [12] |
| Rapid Reversal of Hypermethylation | IDH2 inhibitor treatment (preclinical model) | Dose-dependent reversal of hypermethylation at all four marks (H3K4me3, H3K9me3, H3K27me3, H3K36me3) occurs within days. | [12][16] |
| Reversal in Patient Samples | Enasidenib treatment of patient-derived blasts | Reversed the histone hypermethylation profile associated with the IDH2 mutation. | [11] |
Key Experimental Protocols
The following sections outline the core methodologies used to measure the impact of enasidenib on its target and downstream epigenetic markers.
Quantification of 2-Hydroxyglutarate (2-HG)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for accurately quantifying 2-HG levels in biological samples such as peripheral blood or bone marrow.
Methodology:
-
Sample Preparation: Plasma or cell extracts are collected. Proteins are precipitated using a solvent like methanol or acetonitrile, and the supernatant containing metabolites is isolated.
-
Chromatographic Separation: The extracted metabolites are injected into a liquid chromatography system. A specialized column (e.g., a chiral column to separate D- and L-2-HG enantiomers) separates 2-HG from other metabolites based on its chemical properties.
-
Mass Spectrometry Detection: The eluate from the LC system is introduced into a mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). 2-HG is identified and quantified by its specific m/z of 147 in negative ion mode ([M-H]⁻).[18]
-
Data Analysis: The abundance of the 2-HG ion peak is compared against a standard curve generated from samples with known concentrations of 2-HG to determine its absolute concentration in the original sample.
DNA Methylation Analysis: Bisulfite Sequencing
Whole-Genome Bisulfite Sequencing (WGBS) is the gold standard for single-nucleotide resolution mapping of DNA methylation.[19][20]
Methodology:
-
Genomic DNA Extraction: High-quality genomic DNA is isolated from cells or tissues.
-
Bisulfite Conversion: DNA is treated with sodium bisulfite. This chemical reaction deaminates unmethylated cytosine (C) residues into uracil (U), while methylated cytosines (5mC) remain unchanged.[21][22]
-
Library Preparation & PCR Amplification: The bisulfite-converted DNA is used to prepare a sequencing library. During the subsequent PCR amplification step, the uracils are read as thymines (T).
-
Sequencing: The library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The resulting sequences are aligned to a reference genome. By comparing the treated sequence to the original reference, methylation status can be determined at single-base resolution. A 'C' that remains a 'C' in the sequence was methylated, while a 'C' that is read as a 'T' was unmethylated.
Histone Methylation Analysis: Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
ChIP-seq is a powerful method used to identify the genome-wide binding sites of proteins, including specific histone modifications.[23][24]
Methodology:
-
Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins (including histones) to the DNA they are interacting with.
-
Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then fragmented into smaller pieces (typically 200-600 bp) using enzymatic digestion or sonication.
-
Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to the histone modification of interest (e.g., anti-H3K27me3). The antibody-histone-DNA complexes are then captured, often using magnetic beads coated with Protein A/G.[23]
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The specifically bound complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded using proteinase K. The DNA is then purified to isolate the fragments that were associated with the target histone modification.
-
Library Preparation and Sequencing: A sequencing library is prepared from the purified DNA fragments, which are then sequenced using a next-generation platform.
-
Data Analysis: The sequence reads are aligned to a reference genome. Regions of the genome that are enriched with reads (forming "peaks") indicate the locations where the specific histone modification was present.
References
- 1. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Clonal heterogeneity of acute myeloid leukemia treated with the IDH2 inhibitor Enasidenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enasidenib data in IDH2-mutated AML are basis for combination therapy trials | MDedge [mdedge.com]
- 6. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination of azacitidine and enasidenib enhances leukemic cell differentiation and cooperatively hypomethylates DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 16. Abstract 2296: IDH2 mutation induced histone and DNA hypermethylation is progressively reversed by small molecule inhibition | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 21. DNA Bisulfite Sequencing for Single-Nucleotide-Resolution DNA Methylation Detection. | Semantic Scholar [semanticscholar.org]
- 22. Bisulfite Sequencing for DNA Methylation Analysis of Primary Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 24. sopachem.com [sopachem.com]
Methodological & Application
Application Notes and Protocols: Enasidenib Mesylate in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enasidenib (formerly AG-221) is an oral, first-in-class, selective, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2][3] In normal physiology, wild-type IDH2 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4] However, specific mutations in the IDH2 gene, such as R140Q, R172S, and R172K, confer a neomorphic enzyme activity.[4] This altered function leads to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET family enzymes involved in DNA demethylation and histone demethylases.[5][6] The resulting epigenetic dysregulation, characterized by DNA and histone hypermethylation, blocks the differentiation of hematopoietic progenitor cells, contributing to the pathogenesis of acute myeloid leukemia (AML).[4][7]
Enasidenib selectively binds to and inhibits mutant IDH2 enzymes, leading to a significant reduction in 2-HG levels.[5][6][8] This alleviates the block on differentiation, allowing leukemic myeloblasts to mature into functional myeloid cells, which is the primary mechanism driving its clinical efficacy.[7][9][10]
Mechanism of Action: Enasidenib in Mutant-IDH2 AML
Caption: Mechanism of action of Enasidenib in inhibiting mutant IDH2.
Application Notes
Enasidenib mesylate is utilized in a variety of in vitro assays to characterize its activity against mutant IDH2-bearing cancer cells, particularly in the context of AML.
-
Enzyme Inhibition Assay: These assays are fundamental for determining the potency and selectivity of Enasidenib. They directly measure the ability of the compound to inhibit the neomorphic activity of purified recombinant mutant IDH2 enzymes (e.g., IDH2-R140Q, IDH2-R172K). The primary endpoint is typically the IC50 value, which quantifies the concentration of Enasidenib required to inhibit 50% of the enzyme's 2-HG production.
-
Cellular 2-HG Oncometabolite Assay: This is a critical on-target validation assay. AML cell lines or primary patient samples harboring IDH2 mutations are treated with Enasidenib for a defined period. Intracellular 2-HG levels are then quantified, typically using liquid chromatography-mass spectrometry (LC-MS). A dose-dependent reduction in 2-HG confirms that Enasidenib is engaging its target and exerting its primary biochemical effect within the cellular context. Preclinical studies have shown Enasidenib can reduce 2-HG levels by over 90%.[3][11]
-
Cell Viability and Proliferation Assays: Unlike conventional cytotoxic chemotherapies, Enasidenib's primary mechanism is not to induce widespread cell death but to promote differentiation.[7] Therefore, cell viability assays (e.g., MTT, XTT, or CellTiter-Glo®) may not show a potent cytotoxic effect. However, these assays are still valuable for assessing effects on cell proliferation over longer time courses and determining concentrations for subsequent functional assays.
-
Myeloid Differentiation Assay: This is the key functional assay to demonstrate Enasidenib's mechanism of action. AML cells with IDH2 mutations are cultured with Enasidenib for several days to weeks. The induction of myeloid differentiation is assessed by monitoring changes in cell morphology and, more quantitatively, by measuring the expression of cell surface markers associated with mature myeloid lineages (e.g., CD11b, CD14, CD15) via flow cytometry.[3][8] A successful outcome is a marked increase in the percentage of cells expressing these maturation markers.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Enasidenib.
Table 1: In Vitro Enzyme Inhibition
| Mutant Enzyme | IC50 (nM) | Reference |
|---|---|---|
| IDH2-R140Q | 100 | [2] |
| IDH2-R172K | 400 |[2] |
Table 2: Clinical Response in Relapsed/Refractory (R/R) AML
| Parameter | Value | Reference |
|---|---|---|
| Overall Response Rate (ORR) | 40.3% | [7][9][10] |
| Complete Remission (CR) Rate | 19.3% | [7][10] |
| Median Overall Survival (OS) | 9.3 months | [7][8] |
| Median OS in Patients with CR | 19.7 months | [7][10] |
| Median Duration of Response | 5.8 months |[7][10] |
Experimental Protocols
Caption: General experimental workflow for in vitro testing of Enasidenib.
Protocol 1: Cell Viability Assay (MTT-Based)
Objective: To assess the effect of Enasidenib on the proliferation and viability of mutant IDH2 AML cells.
Materials:
-
Mutant IDH2 AML cell line (e.g., TF-1 with IDH2-R140Q)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
96-well flat-bottom cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette, incubator, plate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, count, and adjust the density to 1 x 10^5 cells/mL in fresh medium. Seed 100 µL of cell suspension (10,000 cells) into each well of a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of Enasidenib in culture medium from the 10 mM DMSO stock. A typical final concentration range would be 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a media-only blank.
-
Treatment: Add 100 µL of the diluted Enasidenib solutions (or vehicle) to the appropriate wells to achieve a final volume of 200 µL.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank wells. Normalize the data to the vehicle control (defined as 100% viability) and plot the results as percent viability versus drug concentration to determine the IC50 value.
Protocol 2: Myeloid Differentiation Assay by Flow Cytometry
Objective: To quantify the induction of myeloid differentiation in AML cells following Enasidenib treatment by measuring the expression of mature cell surface markers.
Materials:
-
Mutant IDH2 AML cells
-
6-well cell culture plates
-
This compound
-
Complete culture medium
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies (e.g., FITC anti-CD11b, PE anti-CD14, APC anti-CD15)
-
Isotype control antibodies
-
Flow cytometer
Caption: Workflow for the myeloid differentiation flow cytometry assay.
Procedure:
-
Cell Culture and Treatment: Seed mutant IDH2 AML cells in 6-well plates at a density of 2 x 10^5 cells/mL. Treat cells with a clinically relevant concentration of Enasidenib (e.g., 1 µM) or vehicle control (DMSO).
-
Long-Term Culture: Culture the cells for 7 to 21 days. Every 3-4 days, replenish the medium and re-add the Enasidenib or vehicle to maintain a consistent drug concentration.
-
Cell Harvesting: At desired time points (e.g., Day 7, Day 14), harvest approximately 0.5-1 x 10^6 cells from each condition.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet once with 1 mL of cold FACS buffer.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add the pre-titrated fluorescently labeled antibodies (e.g., anti-CD11b, anti-CD14) and corresponding isotype controls.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Add 1 mL of cold FACS buffer, centrifuge, and discard the supernatant. Repeat this wash step.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Analysis: Gate on the live cell population based on forward and side scatter properties. Within the live gate, quantify the percentage of cells positive for each differentiation marker (CD11b+, CD14+, etc.) compared to the isotype control. Compare the percentage of positive cells in the Enasidenib-treated samples to the vehicle-treated samples. A significant increase in the percentage of marker-positive cells indicates induced differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enasidenib data in IDH2-mutated AML are basis for combination therapy trials | MDedge [mdedge.com]
- 11. apexbt.com [apexbt.com]
Enasidenib Mesylate: In Vitro Protocols for AML Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Enasidenib mesylate (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2).[1][2][3] Mutations in the IDH2 gene, primarily at residues R140 and R172, are found in approximately 8-19% of patients with acute myeloid leukemia (AML).[4] These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in hematopoietic differentiation.[3][6] Enasidenib selectively targets these mutant IDH2 enzymes, leading to a reduction in 2-HG levels and subsequent induction of myeloid differentiation.[5][7] This document provides detailed protocols for the in vitro application of this compound on AML cell lines.
Mechanism of Action
Enasidenib allosterically binds to and inhibits the mutant IDH2 enzyme, preventing the reduction of α-KG to 2-HG.[8] This leads to a significant decrease in intracellular 2-HG levels, which in turn restores the function of α-KG-dependent dioxygenases.[6] The restoration of normal epigenetic regulation lifts the block on hematopoietic differentiation, inducing AML blasts to mature into functional myeloid cells.[5] Notably, Enasidenib's primary mechanism is not cytotoxic; it promotes cellular differentiation rather than inducing apoptosis.[9]
Figure 1: Enasidenib's mechanism of action in IDH2-mutant AML.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound against various IDH2-mutant enzymes and cell lines.
| Enzyme | IC50 (nM) | Reference |
| IDH2 R140Q | 100 | [2] |
| IDH2 R172K | 400 | [2] |
| IDH2 R140Q homodimer | 100 (at 16h) | [3] |
| IDH2 R140Q/WT heterodimer | 30 | [3] |
| IDH2 R172K/WT heterodimer | 10 | [3] |
| Cell Line | Assay | Endpoint | Value | Reference |
| TF-1 (IDH2-R140Q) | Differentiation | - | Induced | [10] |
| Primary AML Blasts (IDH2-R140Q/R172K) | Proliferation | - | Inhibited | [10] |
| Primary AML Blasts (IDH2-R140Q) | 2-HG Reduction | - | >90% | [6] |
Experimental Protocols
Cell Culture and Drug Preparation
Recommended AML Cell Lines:
-
TF-1 (ATCC CRL-2003): An erythroleukemia cell line that can be engineered to express mutant IDH2.[10]
-
Primary AML patient samples: With confirmed IDH2 R140 or R172 mutations.
Culture Conditions:
-
Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for TF-1 cells, 2 ng/mL of recombinant human GM-CSF.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days to maintain logarithmic growth.
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution in aliquots at -20°C.
-
For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.
Figure 2: Workflow for the MTS-based cell viability assay.
Materials:
-
AML cell suspension
-
96-well clear-bottom microplates
-
This compound working solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader
Procedure:
-
Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Add 100 µL of Enasidenib working solutions at 2x the final desired concentrations (e.g., ranging from 0.01 µM to 10 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures for flow cytometry.[8][11][12]
Materials:
-
Treated and untreated AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture AML cells with and without various concentrations of Enasidenib for 48-72 hours.
-
Harvest 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Myeloid Differentiation Assay (Flow Cytometry)
This protocol is designed to assess the induction of myeloid differentiation markers.
Figure 3: Workflow for the myeloid differentiation assay.
Materials:
-
Treated and untreated AML cells
-
FACS buffer (PBS with 2% FBS)
-
Fc block reagent
-
Fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b-PE, CD14-APC).[13]
-
Flow cytometer
Procedure:
-
Culture AML cells with Enasidenib (e.g., 1 µM) or vehicle control for 7-14 days, replenishing the medium and drug every 3-4 days.
-
Harvest approximately 1 x 10⁶ cells per sample and wash with FACS buffer.
-
Resuspend cells in 100 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Add the recommended concentrations of anti-CD11b and anti-CD14 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Analyze the samples using a flow cytometer to quantify the percentage of CD11b+ and CD14+ cells.
2-Hydroxyglutarate (2-HG) Measurement
This protocol provides a general workflow for measuring intracellular 2-HG levels using a commercially available colorimetric or fluorometric assay kit or by LC-MS.[14][15]
Materials:
-
Treated and untreated AML cells
-
2-HG Assay Kit or access to an LC-MS facility
-
Reagents for cell lysis (as per kit instructions or LC-MS protocol)
Procedure using an Assay Kit:
-
Culture AML cells with Enasidenib or vehicle control for 24-72 hours.
-
Harvest a sufficient number of cells (typically 1-2 x 10⁶) and wash with cold PBS.
-
Lyse the cells according to the assay kit's protocol.
-
Perform the assay following the manufacturer's instructions, which typically involves an enzymatic reaction that leads to a colorimetric or fluorometric output.
-
Measure the signal using a plate reader.
-
Calculate the 2-HG concentration based on a standard curve.
Procedure for LC-MS:
-
Culture and harvest cells as described above.
-
Extract metabolites using a suitable solvent (e.g., 80% methanol).
-
Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify D-2-HG.[14][15]
Conclusion
This compound is a targeted therapy that effectively induces differentiation in IDH2-mutant AML cells by inhibiting the production of the oncometabolite 2-HG. The protocols provided in this document offer a framework for the in vitro investigation of Enasidenib's effects on AML cell lines, enabling researchers to further explore its mechanism of action and potential therapeutic applications.
References
- 1. Targeted therapy with the mutant IDH2 inhibitor enasidenib for high-risk IDH2-mutant myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 12. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. cytometry.org [cytometry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Enasidenib Mesylate in In Vivo Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enasidenib mesylate (Idhifa®) is an oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] Mutations in the IDH2 gene are found in various hematologic malignancies, such as acute myeloid leukemia (AML), and some solid tumors.[3][4] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation.[1] Enasidenib selectively targets mutant IDH2 proteins, leading to a reduction in 2-HG levels and inducing differentiation of malignant cells.[1][2][5] Preclinical studies utilizing in vivo xenograft mouse models have been instrumental in evaluating the efficacy and mechanism of action of enasidenib.
These application notes provide an overview of the use of enasidenib in xenograft models of both hematologic malignancies and solid tumors, complete with detailed experimental protocols and representative data.
Mechanism of Action
Enasidenib allosterically inhibits the mutant IDH2 enzyme, preventing the conversion of α-ketoglutarate (α-KG) to 2-HG.[1] The subsequent decrease in intracellular 2-HG levels restores the function of α-KG-dependent dioxygenases, including TET family enzymes, which are involved in DNA demethylation. This reversal of hypermethylation promotes the differentiation of immature blasts into mature myeloid cells in AML.[2][5] In solid tumors, such as chondrosarcoma, the reduction in 2-HG is associated with the repression of proliferative pathways.
Caption: Mechanism of action of Enasidenib in cells with mutant IDH2.
Experimental Protocols
Protocol 1: Patient-Derived Xenograft (PDX) Model of Acute Myeloid Leukemia (AML)
This protocol describes the establishment of an AML PDX model to evaluate the efficacy of enasidenib.
1. Cell Preparation and Implantation:
-
Thaw cryopreserved primary AML patient cells with an IDH2 mutation in a 37°C water bath.
-
To maximize viability, resuspend cells gently in media containing 20% Fetal Bovine Serum (FBS) and keep on ice.
-
Wash cells and resuspend in an appropriate buffer (e.g., PBS with 2% FBS) at a concentration of 1-5 x 10^6 viable cells per 100 µL.
-
Sublethally irradiate (e.g., 2 Gy) immunodeficient mice (e.g., NOD/SCID or NSG) 24 hours prior to injection to facilitate engraftment.
-
Inject the cell suspension intravenously (i.v.) via the tail vein.
2. Monitoring Engraftment:
-
Starting 3-4 weeks post-implantation, monitor engraftment of human leukemic cells (hCD45+) in the peripheral blood weekly via flow cytometry.
3. Treatment with Enasidenib:
-
Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and vehicle control groups.
-
Prepare enasidenib in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween-80 in sterile water).
-
Administer enasidenib or vehicle daily via oral gavage. Dosing can range from 5-45 mg/kg for monotherapy or 40 mg/kg twice daily for combination studies.[1][6]
4. Efficacy Evaluation:
-
Monitor animal health and body weight regularly.
-
Assess tumor burden by measuring the percentage of hCD45+ cells in peripheral blood and bone marrow at specified time points.
-
At the end of the study, collect bone marrow, spleen, and peripheral blood for analysis of leukemic cell infiltration and differentiation markers (e.g., CD11b, CD14, CD15) by flow cytometry.[1]
-
Measure 2-HG levels in plasma or bone marrow aspirates to confirm target engagement.
References
- 1. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A personalized medicine approach identifies enasidenib as an efficient treatment for IDH2 mutant chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Addressing a Pre-Clinical Pipeline Gap: Development of the Pediatric Acute Myeloid Leukemia Patient-Derived Xenograft Program at Texas Children’s Hospital at Baylor College of Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enasidenib in the treatment of relapsed/refractory acute myeloid leukemia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring 2-Hydroxyglutarate (2-HG) Levels Following Enasidenib Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enasidenib mesylate (Idhifa®) is a targeted oral inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes. In patients with hematologic malignancies, such as acute myeloid leukemia (AML), harboring specific IDH2 mutations (R140Q, R172S, and R172K), the mutant enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4][5] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation, impaired hematopoietic differentiation, and the promotion of leukemogenesis.[1][2][3] Enasidenib selectively inhibits these mutant IDH2 enzymes, leading to a significant reduction in 2-HG levels and the restoration of normal myeloid differentiation.[1][2][4][5][6] Monitoring 2-HG levels in patients treated with enasidenib is a critical biomarker of target engagement and therapeutic response.[7][8][9] These application notes provide detailed protocols for the accurate quantification of 2-HG in biological samples.
Mechanism of Action of this compound
Mutations in the IDH2 gene confer a new enzymatic activity that results in the excessive production of 2-HG.[1][3] This oncometabolite interferes with cellular metabolism and epigenetic regulation. Enasidenib specifically binds to and inhibits the mutant IDH2 protein, thereby blocking the production of 2-HG.[1][2][3] This reduction in 2-HG levels allows for the restoration of normal cellular differentiation processes.[1][4]
Caption: Mechanism of action of this compound.
Quantitative Data on 2-HG Levels
Clinical studies have demonstrated a significant reduction in 2-HG levels in patients with IDH2-mutated AML following treatment with enasidenib.
| Parameter | Value | Reference |
| Baseline 2-HG in IDH-mutant AML | Median: 3,004 ng/mL (Range: 10 - 30,000 ng/mL) | [10] |
| Baseline 2-HG in IDH wild-type AML | Median: 61 ng/mL (Range: 10 - 14,181 ng/mL) | [10] |
| Baseline 2-HG in Healthy Volunteers | Median: 48 ng/mL (Range: 33 - 176 ng/mL) | [10] |
| Median 2-HG Suppression with Enasidenib | 90.6% | [3] |
| Median 2-HG Suppression (IDH2-R140) | 94.9% | [3] |
| Median 2-HG Suppression (IDH2-R172) | 70.9% | [3] |
| Remission 2-HG Level Associated with Improved OS | <200 ng/mL | [10] |
Experimental Protocols
Accurate measurement of 2-HG is crucial for monitoring the therapeutic efficacy of enasidenib. The following are detailed protocols for two common methods for 2-HG quantification.
Protocol 1: 2-HG Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 2-HG in various biological matrices.[7][8][9]
Workflow for LC-MS/MS Measurement of 2-HG
Caption: General workflow for 2-HG measurement by LC-MS/MS.
Materials and Reagents:
-
Biological sample (plasma, serum, urine, or tissue homogenate)
-
Stable isotope-labeled internal standard (e.g., 13C5-2-HG)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Diacetyl-L-tartaric anhydride (DATAN) for chiral derivatization[11]
-
LC-MS/MS system with a C18 or HILIC column
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
For plasma or serum: To 50 µL of sample, add 200 µL of cold methanol containing the internal standard.
-
For urine: Dilute urine samples with water as needed. To 20 µL of diluted urine, add 250 µL of methanol with the internal standard.[11]
-
For tissue: Homogenize tissue in an appropriate buffer and perform protein quantification. Extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
-
Protein Precipitation:
-
Vortex the sample and solvent mixture vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (for enantiomeric separation):
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the residue in a solution of DATAN in a suitable solvent (e.g., dichloromethane/acetic anhydride).
-
Incubate at a specified temperature and time to allow for the derivatization reaction to complete.[11]
-
Dry the sample again under nitrogen and reconstitute in the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the parent and daughter ions for 2-HG and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2-HG.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 2-HG in the samples by interpolating from the standard curve.
-
Protocol 2: Enzymatic Assay for D-2-HG Measurement
Enzymatic assays offer a more rapid and cost-effective method for quantifying D-2-HG levels and are suitable for high-throughput screening.[12][13][14]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Enasidenib Mesylate for In Vitro Myeloid Differentiation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Enasidenib Mesylate is a first-in-class, oral, selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2][3] In acute myeloid leukemia (AML) patients with IDH2 mutations, the mutant enzyme produces the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in myeloid differentiation.[4][5][6][7] Enasidenib targets the mutant IDH2 protein, reduces 2-HG levels, and restores normal hematopoietic differentiation, making it a crucial tool for studying myeloid biology and a therapeutic agent for IDH2-mutated AML.[4][8][9] This document provides detailed protocols for inducing myeloid differentiation in IDH2-mutant cell lines using this compound in vitro.
Mechanism of Action
Mutations in the IDH2 gene, commonly at residues R140 and R172, confer a neomorphic enzyme activity that converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[4][8] Elevated 2-HG levels competitively inhibit α-KG-dependent enzymes, such as TET family DNA hydroxylases and histone demethylases.[4][7] This results in widespread DNA and histone hypermethylation, which blocks hematopoietic progenitor cells from differentiating into mature myeloid cells.[4][5][9]
Enasidenib is a potent, allosteric inhibitor that selectively binds to and inhibits the mutant forms of the IDH2 enzyme.[4][10] By blocking the production of 2-HG, Enasidenib alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring normal epigenetic patterns and promoting the terminal differentiation of leukemic blasts into mature myeloid cells, such as neutrophils.[1][6][9][10]
Data Presentation
Table 1: In Vitro Potency of Enasidenib Against Mutant IDH2 Isoforms
This table summarizes the half-maximal inhibitory concentrations (IC50) of Enasidenib for different IDH2 mutant enzymes. Enasidenib is significantly more potent against mutant forms than the wild-type enzyme.[11]
| Target Enzyme | IC50 (µM) | Reference |
| IDH2-R140Q/WT Heterodimer | 0.03 | [1] |
| IDH2-R172K/WT Heterodimer | 0.01 | [1] |
| IDH2-R140Q Homodimer | 0.10 | [1] |
| Wild-Type IDH2 | ~40x higher than mutant forms | [11] |
Table 2: Key Myeloid Differentiation Markers Upregulated by Enasidenib
Treatment with Enasidenib induces the expression of cell surface antigens associated with mature myeloid cells.
| Marker | Cell Type Association | Observation | Reference |
| CD11b | Granulocytes, Monocytes | Increased expression in AML cells post-treatment | [1][2] |
| CD14 | Monocytes, Macrophages | Upregulated in differentiating AML cells | [1] |
| CD15 | Granulocytes | Increased expression indicates granulocytic differentiation | [1] |
Experimental Protocols
The following protocols provide a framework for inducing and assessing myeloid differentiation in IDH2-mutant AML cell lines using this compound.
Protocol 1: Cell Culture and Enasidenib Treatment
This protocol describes the maintenance of IDH2-mutant cells and treatment with Enasidenib to induce differentiation.
A. Materials and Reagents
-
IDH2-mutant AML cell line (e.g., TF-1 erythroleukemia cells engineered to express IDH2-R140Q)[1]
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Recombinant human cytokines (if required for cell line, e.g., GM-CSF for TF-1 cells)
-
Sterile, tissue culture-treated flasks and plates
-
Trypan blue solution and hemocytometer or automated cell counter
B. Preparation of Enasidenib Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
C. Cell Seeding and Treatment
-
Culture the IDH2-mutant AML cells according to standard protocols. Ensure cells are in the logarithmic growth phase and show >95% viability before starting the experiment.
-
Count the cells and adjust the density to 0.5 - 1 x 10⁵ cells/mL in fresh, pre-warmed complete medium.
-
Seed the cells into a multi-well plate (e.g., 6-well or 12-well).
-
Prepare serial dilutions of Enasidenib from the stock solution in complete medium to achieve final concentrations. A typical dose-response range is 0.1 µM to 10 µM.
-
Include a vehicle control group treated with an equivalent volume of DMSO (final concentration typically ≤0.1%).
-
Add the diluted Enasidenib or vehicle to the appropriate wells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 4-7 days. Replace the medium with fresh medium containing Enasidenib every 2-3 days.
Protocol 2: Assessment of Myeloid Differentiation by Flow Cytometry
This protocol details the use of flow cytometry to quantify the expression of myeloid differentiation markers.
A. Materials and Reagents
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against human myeloid markers (e.g., FITC-CD11b, PE-CD14, APC-CD15)
-
Viability dye (e.g., 7-AAD or DAPI)
-
Flow cytometer
B. Staining Procedure
-
After the incubation period, harvest the cells from each well into flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS, then repeat the centrifugation.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Add the pre-titrated fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Just before analysis, add the viability dye according to the manufacturer's instructions.
C. Data Acquisition and Analysis
-
Acquire data on a calibrated flow cytometer.
-
Gate on the live, single-cell population using forward scatter, side scatter, and the viability dye.
-
Analyze the expression of CD11b, CD14, and CD15 on the live cell gate.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker. Compare the results from Enasidenib-treated samples to the vehicle control.
Visualization of Experimental Workflow
Expected Results
Upon treatment with Enasidenib, IDH2-mutant AML cells are expected to show a dose-dependent increase in the percentage of cells expressing mature myeloid markers like CD11b and CD14.[1] This phenotypic change is the hallmark of myeloid differentiation. Morphological changes, such as a decreased nuclear-to-cytoplasmic ratio and nuclear condensation, may also be observed. The primary mechanism of action is differentiation induction rather than direct cytotoxicity or apoptosis.[10] It is important to note that suppression of 2-HG levels precedes the clinical or cellular response.[9]
References
- 1. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
Application Notes and Protocols: Synergistic Effects of Enasidenib Mesylate and Azacitidine In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enasidenib mesylate, a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), and azacitidine, a DNA methyltransferase (DNMT) inhibitor, have demonstrated synergistic anti-leukemic effects in in vitro studies. This combination therapy promotes enhanced cell differentiation and apoptosis in acute myeloid leukemia (AML) cells harboring IDH2 mutations. These application notes provide a summary of the key in vitro findings and detailed protocols for assessing the synergistic effects of this drug combination.
Preclinical in vitro studies have shown that the combination of enasidenib and azacitidine leads to greater-than-additive increases in hemoglobin and a reduction in leukemic stem and progenitor cell populations.[1] The underlying mechanism involves the cooperative hypomethylation of DNA. Enasidenib inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG), which in turn reactivates TET (ten-eleven translocation) enzymes. This reactivation leads to an increase in 5-hydroxymethylcytosine (5hmC). Azacitidine, on the other hand, inhibits DNMTs, leading to a decrease in 5-methylcytosine (5mC). The combined action results in a more profound reduction in DNA methylation than either agent alone, ultimately promoting leukemic cell differentiation.[2]
Data Summary
The following tables summarize the quantitative data from in vitro studies investigating the synergistic effects of enasidenib and azacitidine.
Table 1: Enhanced Differentiation of TF-1 Cells Overexpressing IDH2-R140Q
| Treatment | Hemoglobinization (Fold Change vs. Control) | Hemoglobin γ RNA Expression (Fold Change vs. Control) |
| Enasidenib | Data not available | Data not available |
| Azacitidine | Data not available | Data not available |
| Enasidenib + Azacitidine | Enhanced compared to single agents[2] | Enhanced compared to single agents[2] |
Table 2: Differentiation of Primary AML Samples (IDH2-R140Q or R172K)
| Treatment | CD34+ Cells (% of viable cells) | CD15+ Cells (% of viable cells) |
| Enasidenib | Data not available | Data not available |
| Azacitidine | Data not available | Data not available |
| Enasidenib + Azacitidine | Reduced to a greater extent than single agents[3] | Increased to a greater extent than single agents[3] |
Table 3: DNA Methylation Changes in TF-1 Cells Overexpressing IDH2-R140Q
| Treatment | 5-hydroxymethylcytosine (5hmC) Levels | 5-methylcytosine (5mC) Levels | Loci with Increased 5hmC and Reduced 5mC |
| Enasidenib | Increased[2][3] | Data not available | Data not available |
| Azacitidine | Data not available | Reduced | 7.4%[2][3] |
| Enasidenib + Azacitidine | Increased | Reduced at a greater number of sites than azacitidine alone[2][3] | 25.8%[2][3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of enasidenib and azacitidine on the viability of leukemic cell lines.
Materials:
-
Leukemic cell line (e.g., TF-1 with IDH2 mutation)
-
Complete culture medium
-
This compound
-
Azacitidine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 0.5-1.0 × 10⁵ cells/mL in 100 µL of complete culture medium.
-
Prepare serial dilutions of enasidenib, azacitidine, and the combination of both drugs.
-
Add the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
If using suspension cells, centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells. Carefully aspirate the supernatant.
-
Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in leukemic cells treated with enasidenib and azacitidine.
Materials:
-
Leukemic cell line or primary AML cells
-
This compound
-
Azacitidine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells in appropriate culture vessels and treat with enasidenib, azacitidine, the combination, or vehicle control for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of leukemic cells following treatment.
Materials:
-
Leukemic cell line
-
This compound
-
Azacitidine
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat approximately 1 x 10⁶ cells with the drugs or vehicle control.
-
Harvest and wash the cells once with PBS.
-
Fix the cells by resuspending the pellet in 400 µL of PBS and adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.
-
Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: Mechanism of synergistic action of Enasidenib and Azacitidine.
Experimental Workflow
Caption: General workflow for in vitro synergy studies.
References
Application Notes and Protocols for Enasidenib Mesylate Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Enasidenib Mesylate, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML).
Introduction
This compound (IDHIFA®) is an oral, small-molecule inhibitor of mutated IDH2 proteins. Mutations in the IDH2 gene are found in a significant subset of patients with AML and lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation, histone and DNA hypermethylation, and a block in hematopoietic differentiation. Enasidenib selectively targets mutant IDH2 enzymes, leading to a reduction in 2-HG levels, restoration of normal cellular differentiation, and subsequent anti-leukemic effects. PDX models, which involve the transplantation of patient tumor tissue into immunodeficient mice, are invaluable preclinical tools that recapitulate the heterogeneity and biology of human cancers, making them ideal for evaluating targeted therapies like Enasidenib.
Mechanism of Action
Enasidenib allosterically inhibits the mutant IDH2 enzyme, preventing the conversion of α-ketoglutarate to 2-HG. This reduction in oncometabolite levels relieves the inhibition of α-KG-dependent enzymes, such as TET DNA hydroxylases, leading to the demethylation of DNA and histones. This epigenetic reprogramming allows for the differentiation of leukemic blasts into mature myeloid cells.
Caption: Enasidenib inhibits mutant IDH2, reducing 2-HG and restoring myeloid differentiation.
Quantitative Data from Preclinical PDX Studies
The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of Enasidenib, both as a monotherapy and in combination with the BCL-2 inhibitor Venetoclax, in three distinct AML PDX models harboring IDH2R140Q and NPM1c mutations.
Table 1: Treatment Regimens in AML PDX Models
| Treatment Arm | Drug(s) | Dosage | Administration Route | Schedule |
| 1 | Vehicle | N/A | Oral Gavage | Daily |
| 2 | Enasidenib | 40 mg/kg | Oral Gavage | Twice Daily |
| 3 | Venetoclax | 100 mg/kg | Oral Gavage | Daily |
| 4 | Enasidenib + Venetoclax | 40 mg/kg + 100 mg/kg | Oral Gavage | Concurrent |
| 5 | Enasidenib -> Venetoclax | 40 mg/kg -> 100 mg/kg | Oral Gavage | Sequential |
| 6 | Venetoclax -> Enasidenib | 100 mg/kg -> 40 mg/kg | Oral Gavage | Sequential |
Source: Chan et al., Blood, 2018
Table 2: Reduction in Leukemia Engraftment in AML PDX Models after 12 Weeks of Treatment
| PDX Model | Treatment Arm | Mean Reduction in Human CD45+ Cells (%) |
| Model 1 (Responder) | Vehicle | Baseline |
| Enasidenib Alone | Significant Reduction | |
| Venetoclax Alone | Moderate Reduction | |
| Concurrent Combination | Greatest Reduction | |
| Sequential (Ena -> Ven) | Reduced Efficacy vs. Concurrent | |
| Sequential (Ven -> Ena) | Reduced Efficacy vs. Concurrent | |
| Model 2 (Responder) | Vehicle | Baseline |
| Enasidenib Alone | Significant Reduction | |
| Venetoclax Alone | Moderate Reduction | |
| Concurrent Combination | Greatest Reduction | |
| Sequential (Ena -> Ven) | Reduced Efficacy vs. Concurrent | |
| Sequential (Ven -> Ena) | Reduced Efficacy vs. Concurrent | |
| Model 3 (Non-Responder) | Vehicle | Baseline |
| All Treatment Arms | Minimal to No Reduction |
Note: Specific percentage reductions were not detailed in the available literature, but the relative efficacy is described. Concurrent treatment with Enasidenib and Venetoclax demonstrated the most significant reduction in leukemia engraftment in the responsive PDX models.
Experimental Protocols
Establishment of AML Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing AML PDX models.
Caption: Workflow for establishing AML patient-derived xenograft models.
Materials:
-
Fresh patient bone marrow or peripheral blood with a high blast count
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Trypan blue solution
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice)
-
Sterile syringes and needles
Procedure:
-
Sample Collection and Processing: Obtain fresh bone marrow aspirate or peripheral blood from consenting AML patients. Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Viability and Counting: Wash the isolated cells with PBS containing 2% FBS. Assess cell viability and count using a hemocytometer and trypan blue exclusion.
-
Mouse Strain: Utilize highly immunodeficient mice, such as NSG mice, to support the engraftment of human hematopoietic cells.
-
Cell Injection: Resuspend the viable AML cells in sterile PBS. Inject the cells into the mice via the tail vein (intravenous) or directly into the bone marrow cavity of the femur (intra-femoral). The number of cells injected will depend on the blast percentage and viability of the patient sample.
-
Engraftment Monitoring: Beginning 4-6 weeks post-injection, monitor the level of human cell engraftment by performing flow cytometry on peripheral blood samples. Stain for human CD45 (hCD45) to identify the population of human hematopoietic cells.
-
Expansion of PDX Models: Once a sufficient level of engraftment is achieved (typically >1% hCD45+ cells in the peripheral blood), the mice can be used for treatment studies or the bone marrow can be harvested and passaged into secondary recipient mice for cohort expansion.
This compound Administration in PDX Models
Materials:
-
This compound
-
Vehicle for reconstitution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Dosing: Based on preclinical studies, a dosage of 40 mg/kg administered twice daily has been shown to be effective.
-
Administration: Administer the prepared Enasidenib solution to the mice via oral gavage. Ensure proper technique to avoid injury to the animal.
-
Treatment Schedule: Continue treatment for the duration of the study, as outlined in the experimental design (e.g., 12 weeks).
Biomarker Analysis: Flow Cytometry for Leukemia Engraftment
This protocol describes the analysis of human leukemia engraftment in the bone marrow of PDX mice.
Caption: Workflow for flow cytometric analysis of leukemia engraftment.
Materials:
-
Harvested bone marrow from PDX mice
-
PBS with 2% FBS
-
ACK lysis buffer
-
Fluorescently conjugated antibodies (e.g., anti-human CD45, anti-mouse CD45)
-
Flow cytometer
Procedure:
-
Bone Marrow Harvest: Euthanize the mice and dissect the femurs and tibias. Flush the bone marrow with PBS containing 2% FBS to create a single-cell suspension.
-
Red Blood Cell Lysis: Lyse the red blood cells using ACK lysis buffer.
-
Antibody Staining: Resuspend the cells in staining buffer and incubate with fluorescently labeled antibodies against human and mouse CD45. This allows for the clear distinction between human leukemic cells and mouse hematopoietic cells.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of human CD45+ cells within the total live cell population. This percentage represents the level of leukemia engraftment.
Conclusion
This compound demonstrates significant anti-leukemic activity in preclinical PDX models of IDH2-mutant AML, particularly when used in combination with other targeted agents like Venetoclax. The protocols outlined in these application notes provide a framework for researchers to effectively utilize PDX models to further investigate the efficacy and mechanisms of Enasidenib and to explore novel combination therapies. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to inform clinical drug development.
Troubleshooting & Optimization
Enasidenib Mesylate solubility in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Enasidenib Mesylate for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). Multiple suppliers report a solubility of approximately 80-100 mg/mL in fresh, anhydrous DMSO.[1][2][3] To achieve this concentration, sonication may be recommended.[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[3]
Q2: How soluble is this compound in aqueous solutions or cell culture media?
A2: this compound is practically insoluble in aqueous solutions across a physiological pH range (pH 1.2 and 7.4), with a reported solubility of ≤ 74 µg/mL.[4] Direct dissolution in cell culture media is not recommended due to its low aqueous solubility. The standard practice is to first prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the culture medium.
Q3: What is the recommended procedure for preparing a working solution of this compound for cell culture experiments?
A3: To prepare a working solution, first create a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should then be serially diluted with either DMSO or the cell culture medium to an intermediate concentration before adding it to the final culture system. This gradual dilution helps prevent precipitation of the compound. For instance, to achieve a final concentration of 1 µM in your cell culture, you can dilute a 10 mM DMSO stock solution to 1 mM with DMSO, and then add 2 µL of the 1 mM solution to 2 mL of cell culture medium.[1]
Q4: Can I store the this compound stock solution?
A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -80°C for up to a year or -20°C for up to one month.[3][5]
Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 80 - 100 mg/mL | ~140.48 - 175.60 mM | Sonication is recommended. Use fresh, anhydrous DMSO.[1][2][3] |
| Aqueous Solutions (pH 1.2 - 7.4) | ≤ 0.074 mg/mL | Not Applicable | Practically insoluble.[4] |
| Water | 0.0235 mg/mL | Not Applicable |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Cell Culture Experiments
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Appropriate cell culture medium
-
-
Preparation of 10 mM Stock Solution in DMSO:
-
Calculate the required amount of this compound powder for your desired volume of 10 mM stock solution (Molecular Weight: 569.48 g/mol ).
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution at a low frequency until it becomes clear.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[3][5]
-
-
Preparation of Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution to an intermediate concentration using either DMSO or your cell culture medium. This is a critical step to prevent precipitation. For example, dilute the 10 mM stock 1:10 in sterile culture medium to get a 1 mM intermediate solution.
-
Add the appropriate volume of the intermediate solution to your cell culture plates containing the final volume of medium to achieve the desired final concentration (e.g., 1 µM, 10 µM).
-
Gently mix the contents of the well or plate to ensure even distribution of the compound.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in culture medium | The compound's low aqueous solubility. Adding a high concentration of the DMSO stock directly to the aqueous medium can cause it to crash out of solution. | Perform serial dilutions of the DMSO stock solution in the culture medium. For example, prepare an intermediate dilution before making the final working solution.[1] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes and store them at -80°C. Avoid repeated freezing and thawing.[3] |
| Inaccurate initial concentration of the stock solution. | Ensure the this compound powder is accurately weighed and completely dissolved in DMSO. Use of sonication can aid in complete dissolution.[1] | |
| Cell toxicity observed in control group | High concentration of DMSO in the final culture medium. | Ensure the final concentration of DMSO in your experiments is non-toxic to your specific cell line (typically ≤ 0.5%). Always include a vehicle control (cells treated with the same concentration of DMSO as the experimental group). |
Visualizations
Signaling Pathway of Enasidenib
Caption: Enasidenib inhibits mutant IDH2, reducing 2-HG and restoring myeloid differentiation.
Experimental Workflow for Enasidenib Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
Technical Support Center: Enasidenib Mesylate Resistance in AML
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers investigating mechanisms of resistance to Enasidenib Mesylate in Acute Myeloid Leukemia (AML) cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Enasidenib?
Primary, or de novo, resistance occurs when AML cells fail to respond to Enasidenib from the outset. Key mechanisms include:
-
Co-occurring Genetic Mutations: The presence of mutations in genes associated with proliferative signaling pathways, particularly the Receptor Tyrosine Kinase (RTK)/RAS pathway (e.g., NRAS, KRAS, PTPN11, FLT3), is a major driver of primary resistance.[1][2][3] These mutations provide alternative survival and growth signals that bypass the effects of IDH2 inhibition.
-
High Mutational Burden: A higher number of co-mutations at diagnosis has been correlated with a poorer response to Enasidenib monotherapy.[4]
-
Leukemia Stemness: A less-differentiated, stem-cell-like phenotype in leukemia cells can contribute to intrinsic resistance.[1] The oncometabolite 2-hydroxyglutarate (2-HG), produced by mutant IDH2, can enhance leukemia stemness, paradoxically contributing to resistance against a drug that targets its production.[2]
Q2: My AML cells initially responded to Enasidenib but have now relapsed. What are the common acquired resistance mechanisms?
Acquired resistance develops after an initial response to therapy. The most well-documented mechanisms are:
-
Second-Site IDH2 Mutations: New mutations can emerge within the IDH2 gene itself. These often occur at the dimer interface where Enasidenib binds (e.g., Q316E, I319M).[2][5] These mutations can prevent the drug from binding effectively, thereby restoring 2-HG production.[6] A notable finding is that these mutations can occur in trans, meaning on the wild-type (non-cancer-driving) IDH2 allele.[6][7]
-
IDH Isoform Switching: Cells can acquire a new mutation in the IDH1 gene while under treatment with the IDH2-specific inhibitor Enasidenib.[2][8] This leads to the production of 2-HG from a different enzyme, rendering Enasidenib ineffective.[8]
-
Clonal Evolution: The outgrowth of a pre-existing or newly evolved subclone that does not depend on the IDH2 mutation for its survival is a common mechanism of relapse.[2][9][10] These subclones may harbor other driver mutations that confer resistance.
-
Metabolic Reprogramming: Resistant cells can alter their metabolic pathways, for example by increasing their reliance on mitochondrial oxidative phosphorylation (OXPHOS), to survive the metabolic stress induced by IDH2 inhibition.[1][11][12]
Diagram: Overview of Enasidenib Resistance Mechanisms
Caption: Primary vs. Acquired mechanisms of resistance to Enasidenib.
Q3: How do second-site IDH2 mutations confer resistance?
Enasidenib is an allosteric inhibitor that binds to the interface of the IDH2 enzyme dimer.[6] Second-site mutations, such as Q316E and I319M, are located precisely in this binding pocket.[5][6]
-
Steric Hindrance: The I319M mutation introduces a bulkier side chain that physically blocks Enasidenib from fitting into its binding site.[5]
-
Altered Binding Interactions: The Q316E mutation can disrupt critical hydrogen bonds between the drug and the enzyme, weakening the interaction and rendering inhibition ineffective.[5]
These mutations can occur in trans on the wild-type allele, forming a heterodimer with the oncogenic R140Q mutant allele. This resistant heterodimer can resume the production of 2-HG even in the presence of Enasidenib.[6][7]
Diagram: Mechanism of Second-Site Mutation (in trans)
Caption: A second-site mutation in trans on the wild-type allele prevents Enasidenib binding.
Troubleshooting Guides & Experimental Protocols
Problem: My IDH2-mutant AML cells are showing increased resistance to Enasidenib (IC50 has shifted). How can I investigate the cause?
Here is a recommended experimental workflow to dissect the potential resistance mechanism.
Diagram: Experimental Workflow for Investigating Resistance
Caption: A stepwise workflow to identify the mechanism of acquired Enasidenib resistance.
Protocol 1: Mutation Analysis by Next-Generation Sequencing (NGS)
Objective: To identify second-site mutations in IDH2, isoform switching to IDH1, or new mutations in signaling pathway genes.
Methodology:
-
Sample Collection: Isolate genomic DNA from both the parental (sensitive) and the Enasidenib-resistant AML cell populations. For clinical samples, use bone marrow or peripheral blood mononuclear cells.[13]
-
Library Preparation: Prepare sequencing libraries using a targeted gene panel that covers, at a minimum, the full coding regions of IDH1 and IDH2, as well as hotspots in key signaling genes (NRAS, KRAS, PTPN11, FLT3).[14] Alternatively, use whole-exome sequencing for broader discovery.
-
Sequencing: Perform deep sequencing on a suitable platform (e.g., Illumina). Aim for high coverage to confidently detect subclonal mutations.[15] Long-read sequencing can also be used to determine if mutations are in cis or in trans.[16]
-
Data Analysis:
-
Align reads to the human reference genome.
-
Call genetic variants (SNPs and indels) using a somatic variant caller (e.g., MuTect2, VarScan2).
-
Compare variant allele frequencies (VAFs) between the sensitive and resistant samples. A significant increase in the VAF of a specific mutation in the resistant population suggests its role in resistance.
-
Annotate identified variants to determine their predicted functional impact.
-
Troubleshooting:
-
Issue: Low-frequency mutations are not detected.
-
Solution: Increase sequencing depth. Ensure your variant calling pipeline is optimized for detecting mutations at low VAFs (e.g., <5%).[17]
-
-
Issue: Ambiguity about whether two IDH2 mutations are on the same allele (cis) or different alleles (trans).
-
Solution: Use long-range PCR followed by subcloning and Sanger sequencing of individual clones, or employ long-read sequencing technologies that can phase variants across long distances.[7]
-
Protocol 2: Measurement of 2-Hydroxyglutarate (2-HG)
Objective: To determine if resistance is associated with the restoration of the oncometabolite 2-HG. This is a critical functional readout of IDH inhibitor efficacy.
Methodology:
-
Sample Preparation: Culture sensitive and resistant cells with and without Enasidenib. After the desired incubation period, harvest cells and perform a metabolite extraction (e.g., using a methanol/acetonitrile/water solution).
-
Detection and Quantification: Analyze 2-HG levels using Liquid Chromatography-Mass Spectrometry (LC-MS). This is the gold standard for accurate quantification.[13][18] Commercially available colorimetric or fluorometric assay kits can also be used for a higher-throughput, though less sensitive, measurement.
-
Data Analysis: Normalize 2-HG levels to cell number or total protein concentration. Compare the levels between:
-
Untreated sensitive vs. untreated resistant cells.
-
Enasidenib-treated sensitive vs. Enasidenib-treated resistant cells. A failure to suppress 2-HG in treated resistant cells indicates a functional failure of the drug.
-
Troubleshooting:
-
Issue: High variability in 2-HG measurements.
-
Solution: Ensure a consistent and rapid metabolite extraction protocol to quench enzymatic activity. Normalize accurately to cell number or protein content. Run biological and technical replicates.
-
-
Issue: 2-HG levels remain suppressed at relapse.
-
Solution: This suggests a 2-HG-independent resistance mechanism, such as the activation of downstream signaling pathways or clonal evolution of a subclone that is not reliant on the IDH2 mutation.[19] Proceed to investigate signaling pathways (Protocol 4).
-
Protocol 3: Cell Viability / Drug Sensitivity (IC50) Assay
Objective: To quantify the degree of resistance to Enasidenib.
Methodology:
-
Cell Plating: Seed AML cells (e.g., 10,000-20,000 cells/well) in a 96-well plate in appropriate culture medium.[20][21]
-
Drug Treatment: Add a serial dilution of Enasidenib to the wells. Include a DMSO-only control.
-
Incubation: Incubate plates for a predefined period (e.g., 72-96 hours).
-
Viability Measurement: Assess cell viability using a suitable assay. Common methods include:
-
ATP-based luminescence assay (e.g., CellTiter-Glo): Measures the ATP content of viable cells, providing a highly sensitive readout.[20]
-
MTT/XTT assay: A colorimetric assay measuring metabolic activity.[22]
-
Flow cytometry with viability dye: Can distinguish live/dead cells but is lower throughput.[23]
-
-
Data Analysis: Plot the percentage of viable cells against the log of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value (the concentration of drug that inhibits 50% of cell viability).
Troubleshooting:
-
Issue: Inconsistent IC50 values across experiments.
-
Solution: Standardize cell seeding density, drug dilution preparation, and incubation times. Ensure cells are in the logarithmic growth phase at the start of the experiment.
-
-
Issue: Primary AML cells do not proliferate well in vitro.
Protocol 4: Western Blot for Signaling Pathway Activation
Objective: To assess the activation of bypass signaling pathways (e.g., MAPK/ERK) that can drive resistance.
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with Enasidenib for various time points. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with primary antibodies against phosphorylated proteins (e.g., p-ERK, p-MEK, p-AKT) and their total protein counterparts (total ERK, etc.). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands on an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of the phosphorylated protein to the total protein to determine the level of pathway activation.
Troubleshooting:
-
Issue: Weak or no signal for phosphorylated proteins.
-
Solution: Ensure fresh phosphatase inhibitors were used in the lysis buffer. Stimulate cells with a known activator (e.g., PMA for the ERK pathway) as a positive control. Optimize antibody concentrations and incubation times.
-
-
Issue: High background on the blot.
-
Solution: Increase the duration or number of wash steps. Optimize the blocking buffer and antibody dilutions. Ensure the membrane does not dry out.
-
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies on Enasidenib resistance.
Table 1: Clinical Response Rates to Enasidenib Monotherapy in R/R AML
| Metric | Value | Reference |
| Overall Response Rate (ORR) | 40.3% | [2][3][5] |
| Complete Remission (CR) | 19.3% | [2][3][5] |
| Median Overall Survival (mOS) | 9.3 months | [2][3] |
| mOS in Patients Achieving CR | 19.7 months | [3] |
Table 2: Genetic Factors Associated with Enasidenib Resistance
| Resistance Mechanism | Genetic Marker | Impact on Response | Reference(s) |
| Primary Resistance | Co-mutation in NRAS | Associated with lower response rates | [3] |
| Co-mutations in RTK pathway (KRAS, PTPN11) | Associated with primary resistance | [1][3] | |
| Acquired Resistance | Second-site IDH2 mutation (Q316E, I319M) | Emergence at relapse; restores 2-HG production | [2][5][6] |
| Acquired IDH1 mutation (e.g., R132C) | Emergence at relapse; restores 2-HG production | [2][8] |
References
- 1. researchgate.net [researchgate.net]
- 2. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IDH1 and IDH2 Mutations in Acute Myeloid Leukemia: Emerging Options and Pending Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Acquired resistance to IDH inhibition through trans or cis dimer-interface mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoform Switching as a Mechanism of Acquired Resistance to Mutant Isocitrate Dehydrogenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonal heterogeneity of acute myeloid leukemia treated with the IDH2 inhibitor Enasidenib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clonal heterogeneity of acute myeloid leukemia treated with the IDH2 inhibitor enasidenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting chemoresistance and mitochondria-dependent metabolic reprogramming in acute myeloid leukemia [frontiersin.org]
- 12. oaepublish.com [oaepublish.com]
- 13. ashpublications.org [ashpublications.org]
- 14. cdn.iuhealth.org [cdn.iuhealth.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Novel method improves drug resistance screening in myeloid leukemia mutations - SciLifeLab [scilifelab.se]
- 17. Detection of Dual IDH1 and IDH2 Mutations by Targeted Next-Generation Sequencing in Acute Myeloid Leukemia and Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 20. Cell viability assay [bio-protocol.org]
- 21. stemcell.com [stemcell.com]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enasidenib Mesylate Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enasidenib Mesylate in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cell viability?
A1: this compound is a selective inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes, particularly the R140Q, R172S, and R172K variants.[1] In cancer cells with these mutations, the altered IDH2 enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG).[2][3][4] High levels of 2-HG disrupt normal epigenetic regulation and block cellular differentiation, leading to the proliferation of malignant cells.[2][4] Enasidenib works by inhibiting the mutant IDH2, which in turn reduces 2-HG levels and allows the cancer cells to differentiate into more mature, non-proliferating cell types.[2][5] Therefore, in cell viability assays, Enasidenib's primary effect is a reduction in proliferation due to induced differentiation, rather than direct cytotoxicity or apoptosis.[2]
Q2: I am not seeing a significant decrease in viability in my assay. Is the compound not working?
A2: Not necessarily. Since Enasidenib primarily induces cell differentiation rather than immediate cell death, standard short-term cytotoxicity assays (e.g., 24-48 hours) may not show a dramatic decrease in the number of viable cells.[2] The primary outcome you may observe is a decrease in proliferation rate over a longer period. It is crucial to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. Consider extending your assay duration (e.g., 72 hours or longer) and supplementing your viability assay with a differentiation assay to get a complete picture of Enasidenib's effect.
Q3: How can I confirm that the observed decrease in proliferation is due to differentiation?
A3: To confirm that Enasidenib is inducing differentiation in your cell line, you should assess the expression of cell surface markers associated with mature myeloid cells. For example, in AML cell lines, you can use flow cytometry to look for an increase in the expression of markers like CD11b, CD14, or CD15, and a decrease in progenitor markers like c-Kit.[5] Morphological changes, such as a more mature granulocytic appearance, can also be observed under a microscope.
Q4: What are typical IC50 values for this compound in AML cell lines?
A4: The IC50 of Enasidenib can vary depending on the specific IDH2 mutation, the cell line, and the assay conditions. It is important to determine the IC50 empirically in your specific experimental system. However, published data can provide a starting point for concentration ranges.
| Cell Line/Mutation | Assay Type | Reported IC50 |
| IDH2 R140Q mutant enzyme | Biochemical Assay | ~100 nM |
| IDH2 R172K mutant enzyme | Biochemical Assay | ~400 nM |
| TF-1 (erythroleukemia) | Differentiation Assay | Dose-dependent |
| Note: This table is for informational purposes only. Researchers should determine the IC50 in their specific cell line and under their experimental conditions. |
Q5: Are there any known off-target effects of Enasidenib that could influence my results?
A5: While Enasidenib is a selective inhibitor of mutant IDH2, it is important to be aware of potential off-target effects. Some studies suggest that Enasidenib may have an impact on cellular metabolism beyond the reduction of 2-HG. When interpreting your data, consider the possibility of these effects and, if necessary, use additional assays to investigate specific metabolic pathways.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cell viability assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in "no cell" control wells | - Contamination of media or reagents. | - Use fresh, sterile media and reagents. Filter-sterilize all solutions. |
| - Reagent precipitates. | - Ensure all reagents are fully dissolved and at the correct temperature before use. | |
| - Assay reagent instability. | - Prepare fresh assay reagents for each experiment and protect them from light. | |
| Inconsistent results between replicate wells | - Uneven cell seeding. | - Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into wells. |
| - Pipetting errors. | - Use calibrated pipettes and be consistent with your pipetting technique. | |
| - Edge effects in the microplate. | - Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. | |
| Low signal or no dose-response | - Insufficient incubation time. | - As Enasidenib induces differentiation, a longer incubation period (e.g., 72, 96 hours, or even longer) may be necessary to observe a significant effect on proliferation. |
| - Incorrect cell seeding density. | - Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the assay. | |
| - Cell line is resistant to Enasidenib. | - Confirm the presence of an IDH2 mutation in your cell line. Consider that some cell lines may have intrinsic or acquired resistance mechanisms. | |
| - Inactive compound. | - Ensure proper storage and handling of this compound to maintain its activity. | |
| Unexpected increase in signal at certain concentrations | - Compound precipitation at high concentrations. | - Check the solubility of Enasidenib in your culture medium. If precipitation is observed, adjust the concentration range. |
| - Off-target effects promoting proliferation in a subset of cells. | - This is less common but possible. Analyze cell morphology and differentiation markers to understand the cellular response. | |
| Difficulty distinguishing between reduced viability and differentiation | - Using only a metabolic-based viability assay (e.g., MTT, XTT). | - Complement your viability assay with a direct cell counting method (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). |
| - Perform a parallel differentiation assay (e.g., flow cytometry for differentiation markers) to correlate with your viability data. |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of AML cells.
Materials:
-
AML cell line with a known IDH2 mutation
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and determine viability using trypan blue exclusion.
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include "no cell" control wells containing only medium.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of Enasidenib in complete culture medium to achieve the desired final concentrations.
-
Add 100 µL of the compound dilutions to the respective wells. For the vehicle control, add medium with the same final concentration of the solvent.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 72, 96, or 120 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with occasional gentle shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no cell" control wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Protocol: Assessment of Cell Differentiation by Flow Cytometry
Materials:
-
Enasidenib-treated and control cells
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14) and a progenitor marker (e.g., anti-c-Kit)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment with Enasidenib for the desired duration.
-
Wash the cells with cold PBS and resuspend them in flow cytometry staining buffer.
-
-
Antibody Staining:
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add the appropriate fluorochrome-conjugated antibodies to each tube. Include isotype controls in separate tubes.
-
Incubate on ice for 30 minutes in the dark.
-
-
Wash:
-
Wash the cells twice with flow cytometry staining buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of staining buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Gate on the cell population of interest and quantify the percentage of cells expressing the differentiation markers.
-
Compare the expression of differentiation markers between Enasidenib-treated and control cells.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing Enasidenib's effects.
Caption: Troubleshooting decision tree for viability assays.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enasidenib Mesylate for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo use of Enasidenib Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in in vivo mouse models?
A1: The recommended starting dose of this compound can vary depending on the specific mouse model and experimental goals. However, based on preclinical studies, a common dose range is 10 mg/kg to 100 mg/kg, administered orally twice daily (bid) or once daily. In some aggressive human AML xenograft mouse models, doses of 5, 15, or 45 mg/kg have been used, with 45 mg/kg showing a significant survival advantage compared to placebo.[1] A dose of 100 mg daily was selected for the expansion phase of a clinical trial based on pharmacokinetic and pharmacodynamic profiles and demonstrated efficacy.[2]
Q2: How should I prepare this compound for oral administration in mice?
A2: A commonly used vehicle for oral gavage in mice is a suspension of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to prepare this formulation fresh and ensure the compound is fully suspended before each administration to ensure consistent dosing.
Q3: What is the mechanism of action of this compound?
A3: Enasidenib is a selective, oral inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][3][4] Mutations in IDH2 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1][3][4][5] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases (like TET2 and JmjC).[1] This inhibition leads to hypermethylation of histones and DNA, which in turn blocks the differentiation of hematopoietic progenitor cells, contributing to the development of acute myeloid leukemia (AML).[1][4] Enasidenib specifically inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[1][3][4]
Q4: What are the expected pharmacokinetic properties of Enasidenib in preclinical models?
A4: Enasidenib has good oral bioavailability. In preclinical xenograft models, it has been shown to effectively reduce 2-HG levels in peripheral blood, bone marrow, and spleen to near-normal levels.[1] It has a relatively long half-life, which supports once or twice-daily dosing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lack of efficacy | - Improper formulation or administration- Low oral bioavailability in the specific animal strain- Development of resistance- Incorrect dose or dosing schedule | - Ensure the formulation is prepared fresh and the compound is fully suspended before each oral gavage.- Verify the accuracy of the dosing volume.- Consider increasing the dose or dosing frequency within the reported effective range (e.g., from once to twice daily).- Investigate potential mechanisms of resistance, such as secondary mutations in IDH2 or activation of alternative signaling pathways (e.g., RAS/MAPK pathway).[5] |
| Animal morbidity or mortality | - Vehicle toxicity- On-target toxicity (e.g., differentiation syndrome)- Off-target toxicity | - Conduct a pilot study with the vehicle alone to rule out toxicity.- Monitor animals closely for signs of differentiation syndrome, which can include respiratory distress, fever, and weight gain.[3] If suspected, consider reducing the dose or temporarily discontinuing treatment.- Perform necropsy and histopathology to investigate potential off-target effects. |
| High variability in tumor growth | - Inconsistent tumor cell implantation- Variable engraftment of patient-derived xenografts (PDXs)- Heterogeneity of the tumor model | - Standardize the tumor cell implantation procedure, including the number of cells, injection volume, and location.- For PDX models, ensure high viability of patient cells before implantation.[6]- Increase the number of animals per group to account for inherent biological variability. |
| Difficulty in measuring 2-HG levels | - Inadequate sample collection or processing- Insufficient sensitivity of the detection method | - Flash-freeze tissue samples immediately after collection to preserve metabolite levels.- Use a validated LC-MS/MS method for sensitive and specific quantification of 2-HG enantiomers.[7][8] |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Preclinical Models
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| AML Xenograft Mice | 5, 15, or 45 mg/kg daily | Oral Gavage | Dose-dependent survival benefit, with 45 mg/kg showing superior survival compared to placebo or cytarabine. | [1] |
| AML Xenograft Mice | 100 mg/kg daily | Oral Gavage | Reduction in bone marrow blasts and induction of differentiation. | [4] |
Experimental Protocols
AML Patient-Derived Xenograft (PDX) Model
This protocol is adapted from established methods for creating AML PDX models.[6]
1. Cell Preparation:
- Thaw cryopreserved primary AML patient cells rapidly in a 37°C water bath.
- Wash the cells with RPMI-1640 medium containing 20% FBS to remove cryoprotectant.
- Assess cell viability using trypan blue exclusion. A high viability of injected cells is critical for successful engraftment.[6]
2. Animal Model:
- Use immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to prevent graft rejection.
3. Cell Implantation:
- Inject 1-5 x 10^6 viable AML cells in 100-200 µL of PBS or RPMI-1640 medium intravenously (IV) via the tail vein or directly into the femur (intrafemoral injection).
4. Monitoring Engraftment:
- Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human CD45+ (hCD45+) cells by flow cytometry. Engraftment can take 3-6 months.[6]
5. Treatment with this compound:
- Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.
- Prepare this compound in the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
- Administer this compound or vehicle control via oral gavage at the desired dose and schedule (e.g., 100 mg/kg once daily).
6. Endpoint Analysis:
- Monitor tumor burden by quantifying the percentage of hCD45+ cells in peripheral blood, bone marrow, and spleen.
- Assess myeloid differentiation of the leukemic cells using flow cytometry for markers such as CD11b, CD14, and CD15.[1]
- Measure 2-HG levels in tissues and plasma using LC-MS/MS.
- Evaluate survival of the treated versus control groups.
Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
This protocol provides a general workflow for 2-HG measurement.[7][8]
1. Sample Preparation:
- Homogenize frozen tissue samples in a methanol/water solution.
- Centrifuge the homogenate to pellet proteins and cellular debris.
- Collect the supernatant for analysis.
2. Liquid Chromatography (LC):
- Use a ZIC-HILIC stationary phase for separation.[7]
- Employ an isocratic elution with a mobile phase containing formic acid and ammonium hydroxide.[7]
3. Mass Spectrometry (MS):
- Operate the mass spectrometer in selective reaction monitoring (SRM) mode.
- Monitor specific mass transitions for derivatized 2-HG and an internal standard.[7]
4. Quantification:
- Generate a standard curve using known concentrations of 2-HG.
- Normalize the 2-HG signal to the internal standard and quantify based on the standard curve.
- Express 2-HG levels relative to tissue weight or protein concentration.
Flow Cytometry Analysis of Myeloid Differentiation
This protocol outlines a basic panel for assessing myeloid differentiation in mouse bone marrow.
1. Sample Preparation:
- Flush bone marrow from femurs and tibias with FACS buffer (e.g., PBS with 2% FBS).
- Lyse red blood cells using an appropriate lysis buffer.
- Wash and resuspend the cells in FACS buffer.
2. Antibody Staining:
- Incubate cells with a cocktail of fluorescently labeled antibodies. A basic panel could include:
- Lineage markers (dump channel): CD3, B220, Ter119 to exclude T cells, B cells, and erythroid cells.[2]
- Myeloid progenitor marker: c-Kit (CD117)[2]
- Granulocyte/Monocyte marker: Gr-1 (Ly6G/Ly6C)[9]
- Macrophage/Monocyte marker: CD11b[2][9]
- Monocyte marker: Ly6C[2]
3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Gate on live, single cells.
- Exclude lineage-positive cells.
- Analyze the expression of c-Kit, Gr-1, and CD11b to identify different stages of myeloid differentiation. A decrease in c-Kit and an increase in Gr-1 and CD11b indicate myeloid maturation.[2][9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting mutant IDH2.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
- 1. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 9. Differentiation and Characterization of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Enasidenib Mesylate stability and degradation in solution
Welcome to the Technical Support Center for Enasidenib Mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is practically insoluble in aqueous solutions across the physiological pH range (pH 1.2 to 7.4), with a solubility of ≤ 74 µg/mL.[1] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. For experimental use, stock solutions are typically prepared in DMSO. One supplier suggests a solubility of up to 100 mg/mL in fresh DMSO.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to prepare and use solutions on the same day. If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials. In DMSO, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3][4][5] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]
Q3: What are the main degradation pathways for this compound in solution?
A3: Forced degradation studies have shown that this compound is susceptible to degradation under several conditions. Significant degradation has been observed in acidic, basic, oxidative, and photolytic conditions in the solution state.[6][7] Hydrolysis and oxidation appear to be the primary degradation pathways.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound solutions can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.
Q5: Is this compound sensitive to light?
A5: Yes, this compound has been shown to degrade under photolytic conditions.[6][7] Therefore, it is crucial to protect solutions containing this compound from light by using amber vials or by covering the containers with aluminum foil during experiments and storage.
Troubleshooting Guide
This guide provides solutions to common issues that may be encountered when working with this compound in solution.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. The concentration of the organic co-solvent (e.g., DMSO) in the final aqueous solution is too low to maintain solubility. | Increase the percentage of the organic co-solvent in the final solution. Ensure the final concentration of this compound does not exceed its solubility limit in the chosen solvent system. Prepare fresh dilutions from a concentrated stock solution just before use. |
| Loss of potency or inconsistent results | Degradation of this compound due to improper storage or handling. Exposure to light, elevated temperatures, or incompatible pH conditions. Repeated freeze-thaw cycles of stock solutions. | Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light at all times. Ensure the pH of the experimental medium is within a stable range for the duration of the experiment. Prepare fresh working solutions for each experiment. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation of the compound. Contamination of the solvent or glassware. | Confirm the identity of the unknown peaks by comparing with chromatograms from forced degradation studies if available. Prepare fresh solutions using high-purity solvents and clean glassware. Re-evaluate storage and handling procedures to minimize degradation. |
| Difficulty dissolving the compound | The compound may not be fully equilibrated to room temperature before use. The solvent quality may be poor (e.g., moisture in DMSO). | Allow the vial to warm to room temperature for at least one hour before opening. Use fresh, anhydrous grade DMSO for preparing stock solutions. Gentle warming and sonication may aid in dissolution. |
Below is a troubleshooting decision tree to help diagnose stability issues with this compound solutions.
Caption: Troubleshooting workflow for this compound solution instability.
Quantitative Stability Data
The following tables summarize the known stability of this compound under various conditions based on forced degradation studies.
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Details | Observation | Degradation Products Identified |
| Acidic Hydrolysis | 0.1 M HCl | Significant degradation | DP-I, DP-III, DP-IV[6] |
| Basic Hydrolysis | 0.1 M NaOH | Significant degradation | DP-I, DP-III[6] |
| Oxidative | 3% H₂O₂ | Significant degradation | DP-II, DP-V, DP-VI, DP-VII[6] |
| Photolytic | Exposure to UV light | Significant degradation | DP-VII, DP-VIII, DP-IX[6] |
| Thermal | 60°C | Stable | No significant degradation |
DP refers to Degradation Product as identified in the cited literature.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Maximum Storage Duration | Reference |
| DMSO | -20°C | 1 month | [5] |
| DMSO | -80°C | 6 months | [3][4][5] |
| Aqueous Buffers | 4°C | Not recommended for long-term storage; prepare fresh | General best practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is adapted from published methods for the analysis of Enasidenib and similar small molecules.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.[6]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Prepare samples for analysis by diluting the this compound solution to be tested to a suitable concentration within the linear range of the method.
-
Inject the standard solution(s) to establish the retention time and peak area response for the intact drug.
-
Inject the test samples.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
-
The following diagram illustrates a general workflow for conducting a forced degradation study.
Caption: Workflow for assessing this compound stability.
Signaling Pathway
Enasidenib is a targeted inhibitor of mutant isocitrate dehydrogenase 2 (IDH2). The following diagram illustrates the simplified signaling pathway affected by Enasidenib.
Caption: Enasidenib inhibits mutant IDH2, blocking 2-HG production.
References
- 1. Targeting the IDH2 Pathway in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cancer-associated IDH2 mutants drive an acute myeloid leukemia that is susceptible to Brd4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Isocitrate dehydrogenase mutations are associated with altered IL-1β responses in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abap.co.in [abap.co.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Leukocytosis in Mice Treated with Enasidenib Mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing leukocytosis in mouse models treated with Enasidenib Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2] In acute myeloid leukemia (AML) with IDH2 mutations, the mutated enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which blocks the differentiation of myeloid precursor cells.[1][2] Enasidenib inhibits the mutated IDH2, leading to a decrease in 2-HG levels and promoting the differentiation of leukemic blasts into mature myeloid cells.[1][2]
Q2: Why does this compound cause leukocytosis in mice?
The leukocytosis observed during Enasidenib treatment is a direct consequence of its mechanism of action. By inducing the differentiation of leukemic blasts into mature neutrophils, there is a rapid increase in the population of these cells, which are then released from the bone marrow into the peripheral blood, leading to a transient, non-pathological leukocytosis. This is often a component of "IDH-inhibitor-associated differentiation syndrome" (IDH-DS).[1]
Q3: What is IDH-inhibitor-associated differentiation syndrome (IDH-DS)?
IDH-DS is a clinically significant complication observed in patients treated with IDH inhibitors like Enasidenib.[1] It is characterized by a rapid proliferation and differentiation of leukemic cells, leading to symptoms such as fever, respiratory distress, pulmonary infiltrates, and peripheral edema.[1] Leukocytosis is a common feature of IDH-DS.[1] While primarily described in humans, similar differentiation-related effects can be anticipated in mouse models.
Q4: How soon after starting Enasidenib treatment can I expect to see leukocytosis in my mice?
In human clinical trials, treatment-related leukocytosis typically occurs within the first 60 days of treatment.[1] The median time to onset of differentiation syndrome is around 19-30 days.[1] Researchers using mouse models should monitor white blood cell (WBC) counts frequently after initiating Enasidenib treatment to establish the kinetics of leukocytosis in their specific model.
Troubleshooting Guide
Issue 1: A significant increase in white blood cell (WBC) count is observed in Enasidenib-treated mice.
-
Problem Identification: This is an expected pharmacological effect of Enasidenib due to the differentiation of leukemic cells. The key is to manage the magnitude of the leukocytosis to prevent potential complications.
-
Solution/Management Protocol:
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Monitoring: Implement frequent monitoring of peripheral blood WBC counts (e.g., every 2-3 days) upon initiation of Enasidenib treatment to track the rate of increase.
-
Intervention with Hydroxyurea: If the WBC count rises to a predetermined threshold (a conservative starting point could be >50,000-100,000 cells/µL, though this may need to be optimized for your specific mouse model), consider initiating treatment with hydroxyurea to control the proliferation of the differentiating cells.
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Issue 2: How to differentiate treatment-related leukocytosis from disease progression in my mouse model.
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Problem Identification: A rising WBC count can be alarming and could be misinterpreted as a failure of the drug and progression of the leukemia.
-
Solution/Methodology:
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Peripheral Blood Smear Analysis: Perform morphological analysis of peripheral blood smears. In Enasidenib-induced leukocytosis, you would expect to see an increase in mature and maturing myeloid cells (e.g., neutrophils, metamyelocytes, myelocytes). In contrast, disease progression would typically show a predominance of blast cells.
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Flow Cytometry: Use flow cytometry with a panel of markers to differentiate between immature blasts and mature myeloid cells.
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Leukemic Blasts: Typically express markers like CD34, CD117, and may have aberrant expression of other markers.
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Mature Myeloid Cells: Will show increased expression of maturation markers such as CD11b, CD15, and CD65, with a concurrent decrease in immature markers.
-
-
Experimental Protocols
Protocol for Monitoring Leukocytosis in Mice
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Baseline Blood Collection: Prior to initiating Enasidenib treatment, collect a baseline peripheral blood sample from each mouse via a standard method (e.g., tail vein, saphenous vein).
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Blood Smear and Complete Blood Count (CBC): Perform a CBC with differential to determine the baseline total WBC count and the proportions of different leukocyte populations. Prepare a peripheral blood smear for morphological analysis.
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Post-Treatment Monitoring: After starting Enasidenib administration, collect blood samples every 2-3 days for the first two weeks, and then weekly thereafter, depending on the observed kinetics.
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Analysis: At each time point, perform a CBC and prepare a blood smear. Analyze the data to track the changes in total WBC count and the morphology of the circulating leukocytes.
Protocol for Management of Severe Leukocytosis with Hydroxyurea
This is a suggested starting protocol and may require optimization for your specific mouse model and experimental conditions.
-
Criteria for Intervention: Initiate hydroxyurea treatment when the total WBC count exceeds a predetermined threshold (e.g., >100,000 cells/µL) and/or the mouse shows signs of distress potentially related to hyperleukocytosis.
-
Dosage and Administration:
-
Monitoring During Treatment: Continue to monitor WBC counts daily during hydroxyurea administration.
-
Dose Adjustment: If the WBC count does not decrease or continues to rise, the dose of hydroxyurea may need to be adjusted. Conversely, if significant myelosuppression is observed, treatment should be paused.
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Enasidenib Dosing: In cases of severe leukocytosis, consider a temporary interruption of Enasidenib treatment until the WBC count is controlled.
Protocol for Management of Differentiation Syndrome with Dexamethasone
This protocol is adapted from general practices for managing differentiation syndrome and may need to be optimized.
-
Criteria for Intervention: If mice exhibit symptoms consistent with differentiation syndrome (e.g., respiratory distress, lethargy, rapid weight gain) in addition to leukocytosis, initiate dexamethasone treatment.
-
Dosage and Administration:
-
Dose: A starting dose of 10 mg/kg of dexamethasone can be administered.[5]
-
Route: Administer via intraperitoneal (IP) injection.
-
Frequency: Administer once or twice daily.
-
-
Monitoring During Treatment: Closely monitor the clinical condition of the mice and their WBC counts.
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Duration: Continue treatment until symptoms resolve. A gradual tapering of the dexamethasone dose may be considered to prevent a rebound effect.
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Enasidenib Dosing: Consider temporary discontinuation of Enasidenib in mice with severe symptoms of differentiation syndrome.
Data Presentation
Table 1: Expected Hematological Changes in Enasidenib-Treated AML Mouse Models (Hypothetical Data)
| Parameter | Baseline (Day 0) | Early Treatment (Day 7-14) | Peak Leukocytosis (Day 14-28) | Post-Peak (Day 28+) |
| Total WBC Count (x10³/µL) | 10 - 20 | 30 - 80 | > 100 | Gradual decline towards baseline |
| % Blasts (Peripheral Blood) | 60 - 80% | 30 - 50% | < 10% | < 5% |
| % Neutrophils (Peripheral Blood) | 10 - 20% | 40 - 60% | > 80% | Elevated but declining |
| Morphology | Predominantly blasts | Increase in mature and maturing myeloid forms | Predominantly mature neutrophils | Normalizing myeloid populations |
Note: This table presents hypothetical data based on the known mechanism of action of Enasidenib. Researchers should generate their own data for their specific mouse models.
Table 2: Suggested Intervention Thresholds and Dosing for Managing Leukocytosis in Mice
| Intervention | WBC Threshold for Initiation | Agent | Starting Dose | Route of Administration | Frequency |
| Cytoreduction | > 100,000 cells/µL | Hydroxyurea | 50 mg/kg[3][4] | IP or Oral | Daily for 3-5 days |
| Differentiation Syndrome Management | Clinical signs of DS + Leukocytosis | Dexamethasone | 10 mg/kg[5] | IP | Once or twice daily |
Visualizations
Caption: Mechanism of Enasidenib-induced differentiation and subsequent leukocytosis.
Caption: Workflow for managing Enasidenib-induced leukocytosis in mice.
Caption: Signaling pathway from Enasidenib to leukocytosis.
References
- 1. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyurea therapy of a murine model of sickle cell anemia inhibits the progression of pneumococcal disease by down-modulating E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. haematologica.org [haematologica.org]
Validation & Comparative
Navigating Response and Resistance: A Guide to Preclinical Biomarkers for Enasidenib Mesylate
For Researchers, Scientists, and Drug Development Professionals
Enasidenib Mesylate (IDHIFA®), a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), has emerged as a targeted therapy for acute myeloid leukemia (AML). Its mechanism of action, centered on the reduction of the oncometabolite R-2-hydroxyglutarate (2-HG) and subsequent induction of leukemic cell differentiation, presents a unique paradigm in cancer treatment.[1][2][3][4][5][6][7] This guide provides a comprehensive comparison of key preclinical biomarkers that predict response and resistance to Enasidenib, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Biomarkers of Response to Enasidenib
The therapeutic efficacy of Enasidenib is intrinsically linked to its ability to reverse the oncogenic effects of mutant IDH2. Several biomarkers have been identified in preclinical models that correlate with a positive response to treatment.
1. Reduction of R-2-Hydroxyglutarate (2-HG): The primary pharmacodynamic biomarker for Enasidenib activity is the suppression of 2-HG, the oncometabolite produced by the mutant IDH2 enzyme.[1] Preclinical studies have consistently demonstrated a significant, dose-dependent reduction in 2-HG levels in response to Enasidenib treatment.[3] However, it is crucial to note that while 2-HG reduction is a necessary event for response, the magnitude of this reduction does not always directly correlate with the clinical outcome.[2][3][4][7][8] Many non-responding preclinical models and patients also show substantial 2-HG suppression.[2]
2. Induction of Myeloid Differentiation: A hallmark of Enasidenib's mechanism of action is the induction of differentiation in hematopoietic cells that were previously arrested in a blast-like state.[2][3] This is a critical biomarker of response. In preclinical models, this is observed as a shift in cell populations from immature blasts to mature granulocytes, such as neutrophils.[3]
3. Reduction of Mutant IDH2 Allele Burden: In some preclinical models and a subset of responding patients, treatment with Enasidenib has been associated with a decrease in the variant allele frequency (VAF) of the mutant IDH2 gene, with some achieving molecular remission.[2][8] However, many models and patients who achieve a complete response still retain the IDH2 mutation, indicating that a reduction in allele burden is not a prerequisite for clinical benefit.[2]
Biomarkers of Resistance to Enasidenib
Understanding the mechanisms of resistance is paramount for the development of next-generation therapies and combination strategies. Preclinical research has identified several key biomarkers associated with both primary and acquired resistance to Enasidenib.
1. Co-occurring Mutations in Signaling Pathways: The presence of concurrent mutations in genes of the RAS/MAPK signaling pathway, such as NRAS, KRAS, PTPN11, and FLT3-ITD, is a significant biomarker of primary resistance to Enasidenib.[2][5][9][10][11] Preclinical models with these co-mutations often exhibit a diminished response to Enasidenib monotherapy. A lower mutational burden, in general, is associated with a more favorable response.[11]
2. Secondary IDH2 Mutations: Acquired resistance can arise through the development of secondary mutations in the IDH2 gene.[11][12] These mutations can occur at different sites within the gene, sometimes on the wild-type allele, and can lead to the restoration of 2-HG production despite the presence of Enasidenib.[12]
3. IDH Isoform Switching: A fascinating mechanism of acquired resistance involves "isoform switching," where a new mutation in the IDH1 gene emerges in a tumor that was initially driven by an IDH2 mutation.[9][10][11] This leads to the production of 2-HG through an alternative pathway, rendering the IDH2-specific inhibitor Enasidenib ineffective.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and pivotal clinical studies of Enasidenib.
Table 1: Enasidenib Monotherapy Efficacy in Relapsed/Refractory AML
| Parameter | Value | Reference(s) |
| Overall Response Rate (ORR) | 40.3% | [2][4][13] |
| Complete Remission (CR) | 19.3% | [13] |
| Median Overall Survival (OS) | 9.3 months | [13] |
| Median OS in CR Patients | 19.7 months | [13] |
Table 2: 2-HG Suppression by IDH2 Mutation Subtype
| IDH2 Mutation | Median 2-HG Suppression | Reference(s) |
| R140 | ~90-95% | [3][4][8] |
| R172 | ~30-70% | [3][4][8] |
Experimental Protocols
1. Patient-Derived Xenograft (PDX) Model for Combination Therapy Studies:
-
Model Establishment: Primary human AML cells with a documented IDH2 mutation (e.g., R140Q) and co-occurring mutations (e.g., NPM1c) are obtained from consenting patients. These cells are then intravenously injected into immunodeficient mice (e.g., NSG mice). Engraftment is monitored by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow.[14]
-
Treatment Regimen: Once engraftment is established (typically >1% human CD45+ cells), mice are randomized into treatment arms. For a combination study of Enasidenib and Venetoclax, treatment could be as follows:
-
Vehicle control (oral gavage)
-
Enasidenib (e.g., 40 mg/kg, twice daily, oral gavage)
-
Venetoclax (e.g., 100 mg/kg, daily, oral gavage)
-
Concurrent Enasidenib and Venetoclax
-
Sequential dosing regimens[14]
-
-
Efficacy Assessment: Leukemic burden is monitored regularly (e.g., every 2 weeks) by flow cytometry for human CD45+ cells in the bone marrow. At the end of the study, tissues such as bone marrow and spleen are harvested for further analysis, including flow cytometry for differentiation markers (e.g., CD11b, CD15), and molecular analysis for mutant allele burden.[14]
2. In Vitro Assessment of Differentiation:
-
Cell Lines: AML cell lines harboring an endogenous IDH2 mutation or engineered to express a mutant IDH2 allele are used.
-
Treatment: Cells are cultured in the presence of varying concentrations of Enasidenib or a vehicle control for a specified period (e.g., 4-7 days).
-
Analysis: Differentiation is assessed by flow cytometry using antibodies against myeloid differentiation markers such as CD11b and CD15. An increase in the percentage of CD11b+/CD15+ cells indicates induction of differentiation. Morphological changes consistent with maturation (e.g., nuclear lobulation, decreased nuclear-to-cytoplasmic ratio) can be assessed by cytospin and Wright-Giemsa staining.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of Enasidenib in mutant IDH2 AML.
Caption: A typical experimental workflow for preclinical evaluation of Enasidenib.
Caption: Key mechanisms of resistance to Enasidenib.
References
- 1. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enasidenib data in IDH2-mutated AML are basis for combination therapy trials | MDedge [mdedge.com]
- 8. Enasidenib in the treatment of relapsed/refractory acute myeloid leukemia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mskcc.org [mskcc.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ashpublications.org [ashpublications.org]
Comparative Analysis of Enasidenib Mesylate and Other Epigenetic Modifiers in Acute Myeloid Leukemia
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Enasidenib Mesylate, a targeted inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), against other key classes of epigenetic modifiers used in the treatment of Acute Myeloid Leukemia (AML). We will examine its mechanism of action, comparative clinical efficacy, and safety profile, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals seeking an objective overview of the therapeutic landscape for AML involving epigenetic dysregulation.
Introduction to Epigenetic Dysregulation in AML
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] In recent years, a deeper understanding of the AML genome has revealed that mutations in genes encoding epigenetic modifiers are a common feature of the disease, occurring in over 70% of de novo AML cases.[2] These modifiers, which include enzymes that regulate DNA methylation and histone modifications, play a crucial role in controlling gene expression.[2][3] Their altered function can lead to a block in cellular differentiation and uncontrolled proliferation, which are hallmarks of leukemia.[4][5]
This has led to the development of therapies targeting these epigenetic pathways. Key classes of these drugs include:
-
IDH Inhibitors: Such as Enasidenib (targeting mutant IDH2), which counteracts the effects of an oncometabolite that disrupts normal epigenetic regulation.[6][7]
-
DNA Methyltransferase (DNMT) Inhibitors: Also known as hypomethylating agents (HMAs), like Azacitidine and Decitabine, which work to reverse aberrant DNA hypermethylation.[8][9]
-
Histone Deacetylase (HDAC) Inhibitors: A class of drugs that target enzymes controlling histone acetylation, aiming to restore normal gene expression patterns.[1][10]
This guide will focus on a comparative analysis of this compound against these alternative epigenetic modifiers.
Mechanism of Action: A Comparative Overview
The distinct mechanisms by which these drugs exert their effects are crucial to understanding their clinical application, efficacy, and potential for combination therapies.
This compound (IDH2 Inhibitor)
Enasidenib is a first-in-class, oral, small-molecule inhibitor that specifically targets mutated forms of the IDH2 enzyme.[6][11] In normal cells, wild-type IDH2 converts isocitrate to α-ketoglutarate (α-KG).[12] However, specific mutations in the IDH2 gene (primarily at R140 or R172 residues) confer a new, abnormal function to the enzyme, causing it to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[4][6]
High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including the TET family of enzymes responsible for DNA demethylation and histone demethylases.[6][7] This inhibition leads to DNA and histone hypermethylation, which blocks hematopoietic stem cell differentiation and promotes leukemogenesis.[13][14] Enasidenib selectively binds to and inhibits the mutant IDH2 enzyme, leading to a significant reduction in 2-HG levels, restoration of normal epigenetic states, and induction of myeloid differentiation.[6][7][13]
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. Diagnostic Testing for IDH1 and IDH2 Variants in Acute Myeloid Leukemia: An Algorithmic Approach Using High-Resolution Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Enasidenib vs conventional care in mutant-IDH2 relapsed/refractory acute myeloidleukemia: a randomized, phase 3 trial. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Does Enasidenib Improve AML Survival? | Blood Cancers Today [bloodcancerstoday.com]
- 10. youtube.com [youtube.com]
- 11. Decitabine and Venetoclax for IDH1/2-mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Enasidenib in patients with mutant IDH2 myelodysplastic syndromes: a phase 1 subgroup analysis of the multicentre, AG221-C-001 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Advanced Flow Cytometry Analysis Algorithms for Optimizing the Detection of “Different From Normal” Immunophenotypes in Acute Myeloid Blasts [frontiersin.org]
A Comparative Analysis of Enasidenib Mesylate and Novel IDH2 Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, inhibitors of mutant isocitrate dehydrogenase 2 (IDH2) have emerged as a significant advancement, particularly in hematologic malignancies. Enasidenib mesylate, a first-in-class oral inhibitor of mutant IDH2, has paved the way for novel therapeutic strategies. This guide provides a comparative analysis of this compound and the novel, brain-penetrant, dual IDH1 and IDH2 inhibitor, vorasidenib. This comparison is based on available clinical trial data, providing an objective overview for researchers, scientists, and drug development professionals.
Note: To date, no direct head-to-head clinical trials comparing enasidenib and vorasidenib have been published. The following analysis is based on data from separate clinical trials of each agent against different comparators (conventional care and placebo, respectively).
Mechanism of Action: Targeting the Oncometabolite 2-Hydroxyglutarate
Mutations in the IDH2 enzyme lead to a neomorphic activity, resulting in the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation, including DNA and histone hypermethylation, and a subsequent blockage of cellular differentiation.[2][3]
This compound is a selective, oral, small-molecule inhibitor that specifically targets mutant IDH2 enzymes.[2][4] By binding to the mutant IDH2 protein, enasidenib inhibits the production of 2-HG, thereby restoring normal cellular differentiation of myeloblasts.[1][4]
Vorasidenib , on the other hand, is a first-in-class, oral, dual inhibitor of both mutant IDH1 and IDH2 enzymes.[5][6] This broader activity profile allows it to target cancers harboring mutations in either of these two key metabolic enzymes. Like enasidenib, vorasidenib works by suppressing the production of 2-HG, leading to the differentiation of malignant cells and a reduction in their proliferation.[5][6] Notably, vorasidenib was designed for improved penetration of the blood-brain barrier.[5]
Clinical Efficacy: An Indirect Comparison
As no head-to-head trials are available, this section presents key efficacy data from major clinical trials of enasidenib and vorasidenib.
Enasidenib in Relapsed or Refractory Acute Myeloid Leukemia (AML)
The efficacy of enasidenib was evaluated in a randomized, open-label, phase 3 trial in patients aged ≥60 years with relapsed or refractory AML with an IDH2 mutation. Patients were randomized to receive either enasidenib or conventional care regimens (CCR).[7][8]
| Efficacy Endpoint | Enasidenib (n=158) | Conventional Care Regimens (CCR) (n=161) | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival (OS) | 6.5 months | 6.2 months | 0.86 (p=0.23)[7] |
| 1-Year Survival Rate | 37.5% | 26.1% | N/A[7] |
| Median Event-Free Survival (EFS) | 4.9 months | 2.6 months | 0.68 (p=0.008)[7] |
| Overall Response Rate (ORR) | 40.5% | 9.9% | p < 0.001[7] |
| Complete Remission (CR) Rate | 19.6% (from Phase 1/2 data) | N/A | N/A[9] |
Vorasidenib in IDH-Mutant Grade 2 Glioma
The INDIGO trial, a phase 3 study, evaluated the efficacy of vorasidenib in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[10]
| Efficacy Endpoint | Vorasidenib (n=168) | Placebo (n=163) | Hazard Ratio (95% CI) / p-value |
| Median Progression-Free Survival (PFS) | 27.7 months | 11.1 months | 0.39 (p < 0.001)[10] |
| Time to Next Intervention | Not Reached | 17.4 months | 0.26 (p < 0.001)[10] |
Safety and Tolerability
A summary of common adverse events from the respective clinical trials is presented below.
Enasidenib (in R/R AML)
The most common grade 3 to 4 adverse events related to enasidenib include indirect hyperbilirubinemia (12%) and IDH-inhibitor–associated differentiation syndrome (7%).[11][12]
Vorasidenib (in Grade 2 Glioma)
The most common adverse reactions reported with vorasidenib include fatigue, headache, diarrhea, and nausea.[6]
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for understanding the context of the presented data.
Enasidenib Phase 3 Trial (NCT02577406)
-
Study Design: This was an open-label, randomized, phase 3 trial.[7][8]
-
Patient Population: Patients aged ≥60 years with late-stage, mutant-IDH2 acute myeloid leukemia (AML) that was relapsed or refractory to 2 or 3 prior AML-directed therapies.[7][8]
-
Intervention: Patients were preselected to a conventional care regimen (CCR) which included azacitidine, intermediate-dose cytarabine, low-dose cytarabine, or supportive care. They were then randomized in a 1:1 ratio to receive either enasidenib 100 mg daily or their preselected CCR.[7][8]
-
Primary Endpoint: The primary endpoint of the study was overall survival (OS).[7][8]
-
Secondary Endpoints: Secondary endpoints included event-free survival (EFS), time to treatment failure (TTF), overall response rate (ORR), hematologic improvement (HI), and transfusion independence (TI).[8]
Vorasidenib INDIGO Phase 3 Trial (NCT04164901)
-
Study Design: This was a global, randomized, double-blind, placebo-controlled phase 3 study.[13]
-
Patient Population: Patients with residual or recurrent Grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[13]
-
Intervention: Patients were randomized to receive either vorasidenib 40 mg daily or a placebo, administered in 28-day cycles.[13]
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS) based on centrally reviewed brain MRIs.
-
Key Secondary Endpoint: The key secondary endpoint was the time to the next therapeutic intervention.
Conclusion
This compound has established the therapeutic principle of targeting mutant IDH2 in hematologic malignancies. Vorasidenib represents a novel advancement with its dual inhibitory activity against both IDH1 and IDH2 and its ability to penetrate the blood-brain barrier, showing significant efficacy in IDH-mutant gliomas. While direct comparative data is lacking, the information presented in this guide from their respective pivotal trials provides a foundation for understanding their clinical profiles. For researchers and drug developers, the distinct characteristics of these agents—enasidenib's specificity for IDH2 and vorasidenib's broader spectrum and CNS activity—offer different strategic opportunities for future therapeutic development and combination strategies in IDH-mutant cancers. Further studies, including potential head-to-head trials or real-world evidence analyses, will be invaluable in delineating the optimal use of these targeted therapies.
References
- 1. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vorasidenib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. ashpublications.org [ashpublications.org]
- 10. Vorasidenib in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Servier Announces Positive Findings from Longer-Term Analysis of the Phase 3 INDIGO Trial Showing Continued Durable Treatment Effect of VORANIGO® (vorasidenib) Published in The Lancet Oncology [prnewswire.com]
Safety Operating Guide
Proper Disposal of Enasidenib Mesylate: A Guide for Laboratory Professionals
Essential safety and logistical information for the operational handling and disposal of Enasidenib Mesylate.
This compound, an inhibitor of isocitrate dehydrogenase-2 (IDH2), is a crucial component in acute myeloid leukemia (AML) research and treatment.[1] As a potent antineoplastic agent, its proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a procedural, step-by-step framework for the safe disposal of this compound in a laboratory setting, adhering to established safety protocols and regulatory guidelines.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed and poses a significant risk to aquatic life with long-lasting effects.[2] The substance may also cause skin irritation, serious eye damage, and may be harmful if inhaled.[3][4][5] Therefore, strict adherence to safety protocols is mandatory.
| Hazard Classification | Precautionary Statements |
| Acute Oral Toxicity (Category 4)[2][3] | P264: Wash skin thoroughly after handling.[2][6] P270: Do not eat, drink or smoke when using this product.[2][6] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Acute and Chronic Aquatic Toxicity (Category 1)[2] | P273: Avoid release to the environment.[2][6] P391: Collect spillage.[2] |
| Skin Corrosion/Irritation (Category 2)[3][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6] |
| Serious Eye Damage/Eye Irritation (Category 1/2A)[3][4][5] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses with side shields, chemical splash goggles, or a full-face shield are necessary.[3][6]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or when handling powders, a NIOSH-approved respirator may be required.[4][5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to contain the substance and prevent exposure.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Contain the Spill: For solid spills, do not raise dust.[6] Gently cover the spill with absorbent material. For liquid spills, surround the area with absorbent materials to prevent spreading.
-
Decontaminate: Once the spilled material is collected, decontaminate the area twice with an appropriate solvent.[6]
-
Collect Waste: Place all spill materials, including contaminated absorbents and PPE, into a leak-proof, clearly labeled container for hazardous waste disposal.[6]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations for hazardous and chemotherapy waste.[7][8]
-
Segregation of Waste:
-
Trace Chemotherapy Waste: This includes items with residual amounts of the drug, such as empty vials, syringes, IV bags, tubing, gloves, gowns, and other contaminated disposable items.[9] These items should be placed in a designated, puncture-resistant container, often color-coded (e.g., yellow) and labeled "Trace Chemotherapy Waste" and "Incinerate Only".[10][11]
-
Bulk Chemotherapy Waste: This category includes unused or partially used vials of this compound, or materials from a large spill.[9] This waste is considered hazardous and must be disposed of in a designated hazardous waste container, often color-coded black.[8][9]
-
-
Containerization and Labeling:
-
Storage:
-
Store waste containers in a secure, designated area away from general laboratory traffic.
-
Storage should be in a cool, well-ventilated area.[2]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2][5]
-
The preferred method of disposal for chemotherapy waste is high-temperature incineration to ensure complete destruction of the cytotoxic compounds.[8][11]
-
Never dispose of this compound down the drain or in the regular trash.[3][6]
-
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. drugs.com [drugs.com]
- 2. This compound|1650550-25-6|MSDS [dcchemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. medkoo.com [medkoo.com]
- 6. packageinserts.bms.com [packageinserts.bms.com]
- 7. osha.gov [osha.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
- 10. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 11. amsmedwaste.com [amsmedwaste.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
